Product packaging for 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine(Cat. No.:CAS No. 1256794-28-1)

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B567677
CAS No.: 1256794-28-1
M. Wt: 188.011
InChI Key: ANKNVJSQPOPDLR-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.011. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B567677 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1256794-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-11-4)6(8)10-5/h1-2H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKNVJSQPOPDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743401
Record name 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-28-1
Record name 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the physicochemical properties, a representative synthetic protocol, and the potential biological significance of this molecule, with a focus on its role as a scaffold for kinase inhibitors. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

This compound is a chlorinated derivative of the pyrazolopyridine scaffold. The pyrazolo[4,3-c]pyridine core is a known bioisostere of purine, making it a valuable pharmacophore for targeting ATP-binding sites in various enzymes, particularly kinases.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃Echemi[1]
Molecular Weight 188.01 g/mol PubChem[2][3]
Exact Mass 186.97000 DaEchemi[1]
CAS Number 1256794-28-1Echemi[1]
Physical Form SolidSigma-Aldrich
Purity ≥98%Sigma-Aldrich
Predicted Boiling Point 392.0 ± 37.0 °CEchemi[1]
Predicted Density 1.675 ± 0.06 g/cm³Echemi[1]
Predicted XLogP3 2.26470Echemi[1]
InChI Key ANKNVJSQPOPDLR-UHFFFAOYSA-NEchemi[1]

Representative Experimental Protocol: Synthesis

Step 1: Cyclization to form 1H-pyrazolo[4,3-c]pyridine-4,6-diol

A suitable starting material, such as a substituted pyrazole with appropriate functional groups, would be reacted with a cyclizing agent like urea or a derivative thereof.

  • Materials: 5-aminopyrazole-4-carboxamide, Urea, High-boiling point solvent (e.g., diphenyl ether).

  • Procedure:

    • Combine 5-aminopyrazole-4-carboxamide and a molar excess of urea in a high-boiling point solvent.

    • Heat the mixture to a high temperature (e.g., 190-250 °C) for several hours to facilitate the cyclization reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.

    • Filter the solid, wash with a suitable solvent, and dry to yield the diol intermediate.

Step 2: Chlorination to this compound

The diol intermediate is then chlorinated to yield the final product.

  • Materials: 1H-pyrazolo[4,3-c]pyridine-4,6-diol, Phosphorus oxychloride (POCl₃), Catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Procedure:

    • Suspend the diol intermediate in an excess of phosphorus oxychloride.

    • Add a catalytic amount of a tertiary amine.

    • Reflux the mixture for several hours (e.g., 4-6 hours) until the reaction is complete, as monitored by TLC.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or potassium hydroxide solution) to precipitate the crude product.[4]

    • Filter the crude solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to obtain pure this compound.

Biological Significance and Signaling Pathways

The pyrazolo[4,3-c]pyridine scaffold is a key structural motif in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a frequent event in human cancers. Inhibition of this pathway is a validated therapeutic strategy.

Below is a diagram illustrating the logical workflow for the development of pyrazolo[4,3-c]pyridine-based kinase inhibitors.

logical_workflow cluster_discovery Discovery & Design cluster_evaluation Preclinical Evaluation cluster_outcome Outcome scaffold Pyrazolo[4,3-c]pyridine Scaffold design De Novo Design & SAR Studies scaffold->design Rational Design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Kinase Assays (e.g., ERK Inhibition) synthesis->in_vitro Compound Screening cell_based Cell-Based Proliferation & Signaling Assays in_vitro->cell_based Potent Hits in_vivo In Vivo Xenograft Models cell_based->in_vivo Active in Cells lead_compound Lead Compound Identification in_vivo->lead_compound Efficacious in Models

Drug discovery workflow for pyrazolo[4,3-c]pyridine inhibitors.

The following diagram illustrates a simplified representation of the ERK/MAPK signaling pathway, a potential target for compounds derived from the this compound scaffold.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor Pyrazolo[4,3-c]pyridine Inhibitor inhibitor->erk

ERK/MAPK signaling pathway and potential inhibition point.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors for oncological applications. Its physicochemical properties and the established biological relevance of its core scaffold make it a compound of high interest for further investigation and derivatization in drug discovery programs. The provided representative synthesis and pathway information serve as a foundational guide for researchers in this area.

References

Technical Guide: 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256794-28-1

Introduction

This technical guide provides a comprehensive overview of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore due to its structural similarity to purine, a fundamental component of nucleic acids. This similarity makes it a valuable candidate for the design of various therapeutic agents, including kinase inhibitors. This document outlines the known chemical and physical properties of this compound, provides an exemplary synthesis protocol for a related compound due to the lack of a specific published procedure for the title compound, and discusses the biological context and potential signaling pathways associated with the broader class of pyrazolo[4,3-c]pyridine derivatives.

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1256794-28-1Echemi[1]
Molecular Formula C₆H₃Cl₂N₃Echemi[1]
Molecular Weight 188.01 g/mol Echemi[1]
Exact Mass 186.97000Echemi[1]
Purity ≥95%CP Lab Safety[2]
Density (Predicted) 1.675 ± 0.06 g/cm³Echemi[1]
Boiling Point (Predicted) 392.0 ± 37.0 °CEchemi[1]
XLogP3 2.26470Echemi[1]
PSA 41.6Echemi[1]

Synthesis Methodology

Exemplary Experimental Protocol: Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

This protocol describes an iodine-mediated electrophilic cyclization followed by a Suzuki cross-coupling to generate a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. This method provides a framework that could potentially be adapted for the synthesis of the title compound.

Step 1: Iodine-Mediated Electrophilic Cyclization

  • Intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles are dissolved in dichloromethane (DCM).

  • The solution is treated with iodine and a suitable base. For primary azides, five equivalents of potassium phosphate (K₃PO₄) are used. For secondary azides, one equivalent of sodium bicarbonate (NaHCO₃) is used.

  • The reaction proceeds to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines.

Step 2: Suzuki-Miyaura Cross-Coupling

  • The 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediates are reacted with various aromatic boronic acids.

  • Palladium acetate is used as the catalyst with cesium carbonate (Cs₂CO₃) as the base.

  • The reaction is carried out in an aqueous ethanol solution under an argon atmosphere.

  • Microwave irradiation is employed to ensure a short reaction time, yielding the final 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine products.

Below is a generalized workflow for this synthetic approach.

G cluster_start Starting Materials cluster_reaction1 Step 1: Cycloiodination cluster_intermediate Intermediate cluster_reaction2 Step 2: Cross-Coupling cluster_product Final Product start1 4-(Azidomethyl)-1-phenyl-3- (phenylethynyl)-1H-pyrazoles reaction1 Iodine-mediated Electrophilic Cyclization (in DCM) start1->reaction1 start2 Iodine & Base start2->reaction1 start3 Arylboronic Acid reaction2 Suzuki-Miyaura Cross-Coupling (Pd(OAc)₂, Cs₂CO₃, EtOH/H₂O, MW) start3->reaction2 intermediate 7-Iodo-2,6-diphenyl- 2H-pyrazolo[4,3-c]pyridines reaction1->intermediate intermediate->reaction2 product 2,4,6,7-Tetrasubstituted- 2H-pyrazolo[4,3-c]pyridines reaction2->product

General Synthetic Workflow for Pyrazolo[4,3-c]pyridines.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available in the public domain, the broader class of pyrazolo[4,3-c]pyridine derivatives has been investigated for various therapeutic applications.

Antiproliferative and Anticancer Activity

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown promising antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7.[3] Some of these compounds have been found to induce apoptosis through mechanisms such as the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and the activation of caspase 9.[3]

Kinase Inhibition and Signaling Pathways

The ERK/MAPK pathway is crucial in regulating cellular processes and is frequently activated in many human cancers.[4] The pyrazolo[4,3-c]pyridine core has been identified as a viable scaffold for the development of inhibitors of Extracellular Signal-Regulated Kinase (ERK).[4] Inhibition of ERK, a downstream target in the MAPK pathway, is a key strategy to overcome acquired resistance to BRAF and MEK inhibitors.[4]

The diagram below illustrates the role of pyrazolo[4,3-c]pyridine derivatives as potential inhibitors within the ERK/MAPK signaling cascade.

cluster_pathway ERK/MAPK Signaling Pathway cluster_inhibition Inhibition BRAF BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse leads to Inhibitor Pyrazolo[4,3-c]pyridine Derivatives Inhibitor->ERK inhibits

Inhibition of the ERK/MAPK Pathway by Pyrazolo[4,3-c]pyridine Derivatives.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly in the development of kinase inhibitors. While specific experimental data for this compound is limited, the broader class of pyrazolo[4,3-c]pyridines has demonstrated significant biological activity. The information and exemplary protocols provided in this guide serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific synthesis, properties, and biological functions of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the known physicochemical data for this compound, detailed experimental protocols for the determination of key properties, and a visualization of its relevant biological context within the ERK/MAPK signaling pathway.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on in silico predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃Echemi[1]
Molecular Weight 188.01 g/mol Echemi[1]
CAS Number 1256794-28-1Echemi[1]
Appearance Solid (form not specified)N/A
Melting Point Not availableN/A
Boiling Point 392.0 ± 37.0 °C (Predicted)Echemi[1]
Density 1.675 ± 0.06 g/cm³ (Predicted)Echemi[1]
Aqueous Solubility Not availableN/A
pKa Not availableN/A
LogP (XLogP3) 2.26470 (Predicted)Echemi[1]
Polar Surface Area (PSA) 41.6 ŲEchemi[1]

Biological Context: Inhibition of the ERK/MAPK Signaling Pathway

Derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the ERK/MAPK signaling pathway.[2] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2] The diagram below illustrates the canonical ERK/MAPK signaling cascade and the point of inhibition by 1H-pyrazolo[4,3-c]pyridine derivatives.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor This compound Derivatives Inhibitor->ERK

Caption: Inhibition of the ERK/MAPK signaling pathway.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining key properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the gold standard for LogP determination.

LogP_Workflow Start Start: Prepare n-octanol and water phases saturated with each other. Dissolve Dissolve a known amount of This compound in one of the phases. Start->Dissolve Mix Combine the two phases in a separatory funnel and shake vigorously for a set time (e.g., 1 hour). Dissolve->Mix Equilibrate Allow the phases to separate and equilibrate (e.g., 24 hours). Mix->Equilibrate Separate Carefully separate the aqueous and octanol layers. Equilibrate->Separate Analyze Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV). Separate->Analyze Calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous). Analyze->Calculate pKa_Workflow Start Start: Prepare a stock solution of This compound in a suitable solvent (e.g., methanol/water). Titration Perform a pH titration by adding small increments of a strong acid (e.g., HCl) or strong base (e.g., NaOH). Start->Titration Measure After each titrant addition, measure the UV-Vis spectrum of the solution. Titration->Measure Plot Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the measured pH. Measure->Plot Analyze Analyze the resulting sigmoidal curve. The pH at the inflection point corresponds to the pKa. Plot->Analyze Solubility_Workflow Start Start: Add an excess amount of solid This compound to a known volume of aqueous buffer (e.g., PBS pH 7.4). Equilibrate Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). Start->Equilibrate Separate Separate the undissolved solid from the solution by centrifugation and/or filtration. Equilibrate->Separate Analyze Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). Separate->Analyze Result The measured concentration is the thermodynamic aqueous solubility. Analyze->Result

References

An In-depth Technical Guide to the Solubility of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for determining its solubility in organic solvents. It includes a compilation of its known physicochemical properties, a detailed, generalized experimental protocol for solubility determination, and a logical workflow for solubility assessment in a research and development context.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its potential behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃[1]
Molecular Weight 188.01 g/mol [1]
Exact Mass 186.97000[1]
CAS Number 1256794-28-1[1]
Predicted XLogP3 2.26470[1]
Predicted Boiling Point 392.0 ± 37.0 °C[1]
Predicted Density 1.675 ± 0.06 g/cm³[1]
Polar Surface Area (PSA) 41.6 Ų[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2] This protocol provides a generalized procedure that can be adapted for this compound in various organic solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[3] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]

Materials and Equipment
  • Compound: this compound (solid, high purity)

  • Solvents: High-purity organic solvents of interest (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker or incubator shaker with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Syringes

    • Autosampler vials

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) in a preliminary experiment.[3]

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean autosampler vial to remove any undissolved particles.

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the range of the calibration curve.

  • Analytical Quantification:

    • Analyze the prepared calibration standards and the diluted sample using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

Data Analysis

Calculate the solubility of this compound in the selected organic solvent using the following formula:

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for determining and analyzing the solubility of a research compound like this compound in a drug discovery setting.

Solubility_Workflow General Workflow for Compound Solubility Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation cluster_decision Decision Making Compound Test Compound (this compound) ShakeFlask Shake-Flask Method (Equilibration) Compound->ShakeFlask Solvents Select Organic Solvents (e.g., DMSO, Ethanol, Methanol) Solvents->ShakeFlask Filtration Separation of Solid (Filtration/Centrifugation) ShakeFlask->Filtration Analytics Analytical Quantification (HPLC, UV-Vis) Filtration->Analytics Quantification Calculate Solubility (e.g., g/L, mol/L) Analytics->Quantification Comparison Compare Solubility Across Solvents Quantification->Comparison Interpretation Interpret Results for Downstream Applications Comparison->Interpretation Go Proceed to Further Studies (e.g., Formulation, Bioassays) Interpretation->Go Sufficient Solubility NoGo Further Optimization Needed (e.g., Salt Formation, Analogs) Interpretation->NoGo Poor Solubility

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹H NMR spectrum generated from computational models. This predicted data is supplemented with a comprehensive, generalized experimental protocol for the acquisition of ¹H NMR spectra for this class of heterocyclic compounds, ensuring researchers can apply these methods in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized below. These predictions are based on established computational algorithms that account for the electronic environment of each proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.1 - 8.3SingletN/A
H-57.5 - 7.7SingletN/A
N-H (pyrazolo)13.0 - 14.0Broad SingletN/A

Note: Predicted chemical shifts can vary slightly depending on the software and computational method used. The broadness of the N-H peak is due to quadrupole broadening and potential hydrogen exchange.

Molecular Structure and Proton Assignments

The logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals is illustrated in the following diagram.

G cluster_mol This compound cluster_signals Predicted ¹H NMR Signals mol H3 H-3 (8.1 - 8.3 ppm, s) mol->H3 Assignment H5 H-5 (7.5 - 7.7 ppm, s) mol->H5 Assignment NH N-H (13.0 - 14.0 ppm, br s) mol->NH Assignment

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound or similar nitrogen-containing heterocyclic compounds.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. For moderately polar, nitrogen-containing compounds, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Acetonitrile-d₃ (CD₃CN) can also be a good option.

  • Concentration : For a standard ¹H NMR experiment, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : An internal standard is typically not required for routine characterization, as modern spectrometers can be referenced to the residual solvent peak.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 2: Suggested ¹H NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS)8 - 16Sufficient for good signal-to-noise for a few milligrams of sample.
Acquisition Time (AQ)3 - 4 sProvides adequate resolution.
Relaxation Delay (D1)1 - 2 sA longer delay may be needed for fully relaxed, quantitative spectra.
Spectral Width (SW)16 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 KStandard room temperature acquisition.
Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. This will improve the signal-to-noise ratio with minimal loss of resolution.

  • Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Integration : Integrate the signals to determine the relative ratios of the different protons.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and processing the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (1-5 mg in 0.6-0.7 mL solvent) filter Filter into NMR Tube dissolve->filter setup Set Acquisition Parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate

Caption: General workflow for ¹H NMR spectroscopy.

In-Depth Technical Guide: 13C NMR Chemical Shifts of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 13C NMR chemical shifts for the novel heterocyclic compound 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. Due to the absence of experimentally recorded data in publicly available literature, this guide leverages computational prediction tools to offer valuable insights for the structural elucidation and characterization of this molecule, which holds potential as a scaffold in medicinal chemistry.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound were calculated using an online NMR prediction tool.[1][2][3] The predicted values, referenced to tetramethylsilane (TMS) at 0.00 ppm, are summarized in the table below. The carbon atoms are numbered according to standard IUPAC nomenclature for the pyrazolo[4,3-c]pyridine ring system.

Carbon AtomPredicted 13C Chemical Shift (ppm)
C3134.9
C3a118.5
C4148.2
C5115.1
C6145.7
C7129.8
C7a140.3

Disclaimer: These are computationally predicted values and may differ from experimental results. Verification through experimental analysis is recommended.

Standard Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of a 13C NMR spectrum for a heterocyclic compound such as this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and its chemical stability.
  • Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III or similar, operating at a 1H frequency of 400 MHz or higher.
  • The corresponding 13C frequency would be approximately 100 MHz.

3. Data Acquisition Parameters:

  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
  • Temperature: The experiment is typically conducted at a standard probe temperature of 298 K (25 °C).
  • Pulse Program: A 30-degree pulse angle is commonly used to allow for a shorter relaxation delay.
  • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is generally sufficient to cover the chemical shift range of most organic compounds.
  • Acquisition Time: An acquisition time of 1-2 seconds is standard.
  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5-10 seconds) may be necessary to ensure full relaxation of all carbon nuclei.
  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
  • Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by removing 1H-13C couplings, resulting in single lines for each unique carbon atom.

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
  • Integrate the peaks if quantitative information is desired (note: requires appropriate acquisition parameters).

Plausible Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following diagram illustrates a logical synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazine Reaction & Cyclization cluster_4 Step 5: Chlorination A 2-Chloro-4-picoline B 2-Chloro-3-nitro-4-picoline A->B HNO3/H2SO4 C 2-Chloro-3-nitropyridine-4-carboxylic acid B->C KMnO4 D Methyl 2-chloro-3-nitropyridine-4-carboxylate C->D SOCl2, MeOH E 4-Hydroxy-6-chloro-1H-pyrazolo[4,3-c]pyridine D->E N2H4·H2O F This compound E->F POCl3

Caption: Plausible synthetic route for this compound.

This proposed synthesis provides a strategic approach for obtaining the target compound, which can then be subjected to experimental NMR analysis for verification of the predicted chemical shifts. The development of novel pyrazolopyridine derivatives is of significant interest in the field of drug discovery, and this guide serves as a foundational resource for researchers working with this class of compounds.

References

mass spectrometry fragmentation of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry and the observed fragmentation of structurally similar pyrazolopyridine and chloro-substituted heterocyclic compounds.[1][2][3][4][5]

Introduction

This compound is a halogenated heterocyclic compound with a molecular weight of 188.02 g/mol and a molecular formula of C₆H₃Cl₂N₃.[6] Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and quality control in synthetic and medicinal chemistry applications. Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such small molecules, and this guide will focus on the fragmentation pathways expected under EI conditions.

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) which will then undergo a series of fragmentation steps. The presence of two chlorine atoms will result in characteristic isotopic patterns for the molecular ion and its chlorine-containing fragments, with M+2 and M+4 peaks.[4] The primary fragmentation pathways are predicted to involve the loss of chlorine atoms, hydrochloric acid (HCl), and hydrogen cyanide (HCN).[1][2][3]

A proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M [C₆H₃Cl₂N₃]⁺˙ m/z = 187/189/191 F1 [C₆H₃ClN₃]⁺˙ m/z = 152/154 M->F1 - Cl F4 [C₆H₂ClN₃]⁺ m/z = 151/153 M->F4 - HCl F2 [C₆H₂ClN₂]⁺ m/z = 125/127 F1->F2 - HCN F3 [C₅H₂N]⁺ m/z = 76 F2->F3 - Cl

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted prominent ions, their corresponding m/z values, and their hypothetical relative abundances in the mass spectrum of this compound. The isotopic peaks for chlorine-containing fragments are also included.

Ion Formula m/z (Mass-to-Charge Ratio) Predicted Relative Abundance (%) Proposed Fragmentation Step
[M]⁺˙[C₆H₃³⁵Cl₂N₃]⁺˙187100Molecular Ion
[M+2]⁺˙[C₆H₃³⁵Cl³⁷ClN₃]⁺˙18965Isotopic Peak
[M+4]⁺˙[C₆H₃³⁷Cl₂N₃]⁺˙19110Isotopic Peak
[M-Cl]⁺[C₆H₃³⁵ClN₃]⁺15240Loss of a Chlorine radical
[M-Cl+2]⁺[C₆H₃³⁷ClN₃]⁺15413Isotopic Peak
[M-HCl]⁺˙[C₆H₂³⁵ClN₃]⁺˙15130Loss of Hydrogen Chloride
[M-HCl+2]⁺˙[C₆H₂³⁷ClN₃]⁺˙15310Isotopic Peak
[M-Cl-HCN]⁺[C₅H₂³⁵ClN₂]⁺12560Loss of HCN from [M-Cl]⁺
[M-Cl-HCN+2]⁺[C₅H₂³⁷ClN₂]⁺12720Isotopic Peak
[C₅H₂N]⁺[C₅H₂N]⁺7625Loss of Cl from [M-Cl-HCN]⁺

Experimental Protocol

A standard experimental protocol for obtaining the mass spectrum of a solid heterocyclic compound like this compound using an Electron Ionization Quadrupole Mass Spectrometer is detailed below.

4.1 Sample Preparation

  • A small amount of the solid sample (approximately 1 mg) is placed in a clean glass vial.

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

4.2 Mass Spectrometry Analysis

  • Instrumentation: A quadrupole mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1000 amu/s.

  • Sample Introduction: A direct insertion probe (DIP) is used for solid samples, or the dissolved sample is introduced via a gas chromatograph (GC) interface.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Solid Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Introduction Sample Introduction (GC/DIP) Dissolve->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Caption: General experimental workflow for EI-MS analysis of a solid organic compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by the initial formation of a stable molecular ion, followed by sequential losses of chlorine radicals, hydrogen chloride, and hydrogen cyanide. The presence of two chlorine atoms provides a distinct isotopic signature that is invaluable for the identification of this compound and its fragmentation products. The experimental protocol and predicted fragmentation data presented in this guide offer a solid foundation for researchers and professionals working with this and related heterocyclic molecules. It is important to note that the quantitative data provided is hypothetical and should be confirmed by experimental analysis.

References

Crystal Structure of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, crystallographic databases, and patent records, the definitive crystal structure of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, including quantitative data such as unit cell dimensions, bond lengths, and bond angles, remains unreported in the public domain. While information regarding the synthesis and biological activities of various pyrazolo[4,3-c]pyridine derivatives is available, the specific crystallographic details for this particular compound have not been elucidated and published.

This technical guide outlines the current state of knowledge based on available data for related compounds and provides a hypothetical experimental workflow for determining the crystal structure of this compound, should a suitable crystalline sample be obtained.

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section details a standard methodology that researchers and drug development professionals could employ to determine the crystal structure of this compound.

Synthesis and Recrystallization

The initial step involves the synthesis of this compound. While specific literature on the synthesis of this exact isomer is scarce, methods for analogous pyrazolo[4,3-c]pyridines could be adapted. A plausible synthetic route is outlined below.

Table 1: Hypothetical Synthesis Protocol

StepProcedureReagents and Conditions
1 Starting Material Preparation Commercially available dichlorinated pyridine precursors.
2 Ring Formation Reaction with a suitable hydrazine derivative to form the pyrazole ring.
3 Purification Column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
4 Recrystallization for Single Crystal Growth Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) at a constant temperature. Vapor diffusion of a poor solvent into a solution of the compound is another common technique.
Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following experimental protocol would be employed for data collection and structure determination.

Table 2: Single-Crystal X-ray Diffraction Protocol

StepProcedureInstrumentation and Software
1 Crystal Mounting A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
2 Data Collection The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
3 Data Processing The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
4 Structure Solution and Refinement The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, displacement parameters, and other crystallographic parameters.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a logical and sequential workflow, from synthesis to the final validation and deposition of the structural data.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction Analysis cluster_structure Structure Determination cluster_deposition Data Dissemination start Synthesize Compound purify Purify Compound start->purify grow_crystals Grow Single Crystals purify->grow_crystals mount_crystal Mount Crystal grow_crystals->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data process_data Process Data collect_data->process_data solve_structure Solve Structure process_data->solve_structure refine_structure Refine Structure solve_structure->refine_structure validate_structure Validate Structure refine_structure->validate_structure deposit_data Deposit in CSD/COD validate_structure->deposit_data publish Publish Results deposit_data->publish

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies that would be employed for its determination. The synthesis of this compound, followed by successful single-crystal growth and X-ray diffraction analysis, would be necessary to elucidate its precise three-dimensional atomic arrangement. Such data would be invaluable for researchers in medicinal chemistry and materials science, providing insights into its molecular geometry, intermolecular interactions, and potential structure-activity relationships. The absence of this data in established crystallographic databases highlights a gap in the current scientific literature.

An In-depth Technical Guide to the Biological Targets of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the identified biological targets of derivatives of this scaffold, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.

Key Biological Targets and Quantitative Inhibition Data

Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated significant inhibitory activity against several key enzyme families, primarily protein kinases and carbonic anhydrases. These targets are implicated in a range of pathologies, most notably cancer.

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts. The this compound framework has been successfully utilized to develop inhibitors for several critical kinases.

A notable example is the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK).[1] The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, and its activation is observed in over 30% of human cancers.[1] Acquired resistance to upstream inhibitors like BRAF and MEK inhibitors often involves the reactivation of this pathway, highlighting the therapeutic potential of direct ERK inhibitors.[1]

While the provided search results focus on the broader class of pyrazolopyridine derivatives, the 4,6-dichloro substitution pattern is a key feature in many kinase inhibitors due to its influence on the molecule's ability to interact with the ATP-binding pocket.[2][3]

Table 1: Kinase Inhibition by Pyrazolo[4,3-c]pyridine Derivatives

Derivative ClassTarget Kinase(s)IC50 ValuesReference
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureasERK1/2Potent, low molecular weight inhibitors[1][3]
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridinesNot specifiedLow micromolar GI50 against cancer cell lines[4]

Note: Specific IC50 values for 4,6-dichloro derivatives were not detailed in the provided search results, but the pyrazolo[4,3-c]pyridine core is established as a potent kinase inhibitor scaffold.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological and pathological processes, including pH regulation and tumorigenesis. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of several human (hCA) and bacterial CA isoforms.[5][6][7]

Table 2: Carbonic Anhydrase Inhibition by Pyrazolo[4,3-c]pyridine Sulfonamides

CompoundTarget IsoformKᵢ (nM)Selectivity NotesReference
1f hCA IMore potent than Acetazolamide (AAZ)Good selectivity against hCA I and hCA XII[5][6]
1f hCA IIBetter activity than AAZ[5][6]
1g hCA IMore potent than AAZ[5][6]
1h hCA IMore potent than AAZ[5][6]
1k hCA IMore potent than AAZGood selectivity against hCA I and hCA XII[5][6]
1b β-CA (E. coli, BpsCA, VhCA)Selective against all 3 β-CA isoforms[5][6]
1j β-CA (E. coli)94.9More active than AAZ (Kᵢ = 227 nM)[5]
Variousγ-CA (E. coli)Potent, with Kᵢ much lower than AAZ[5][6]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these compounds and the experimental workflows used for their characterization is crucial for drug development professionals.

The ERK/MAPK pathway is a key signaling cascade that is often hyperactivated in cancer. The development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors of ERK demonstrates a strategy to target this pathway downstream of BRAF and MEK, which can be particularly effective in overcoming resistance.[1]

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives Inhibitor->ERK

ERK/MAPK signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine derivatives.

The discovery and characterization of this compound derivatives as enzyme inhibitors typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives Screening Initial Biological Screening (e.g., Kinase Panel, CA Assay) Synthesis->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit->SAR InVitro In Vitro Characterization (IC50/Ki Determination, Selectivity) SAR->InVitro InVitro->SAR CellBased Cell-Based Assays (e.g., Antiproliferative Activity) InVitro->CellBased InVivo In Vivo Studies (e.g., Xenograft Models) CellBased->InVivo Lead Lead Compound InVivo->Lead

A generalized experimental workflow for the discovery of pyrazolo[4,3-c]pyridine-based inhibitors.

Detailed Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for key experiments cited in the literature.

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides typically involves the condensation of a dienamine with various amines containing sulfonamide fragments. For instance, the target pyrazolo[4,3-c]pyridines can be obtained by reacting a suitable dienamine, synthesized from dimethyl acetonedicarboxylate, with different sulfonamide-containing amines. The reaction is often carried out by refluxing in methanol for one hour, yielding the final products in good yields.[6]

The inhibitory activity of the synthesized compounds against various CA isoforms is commonly assessed using a stopped-flow CO₂ hydrase assay.[5][6][7]

  • Principle: This method measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by observing the decrease in the rate of this reaction in the presence of the inhibitor.

  • Apparatus: A stopped-flow instrument is used to rapidly mix the enzyme and substrate solutions.

  • Procedure (General Outline):

    • A solution of the CA isoenzyme is mixed with a buffer (e.g., Tris-HCl) and the inhibitor at varying concentrations.

    • This mixture is then rapidly mixed with a CO₂-saturated solution.

    • The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator.

    • The initial reaction rates are calculated, and from this, the IC₅₀ and/or Kᵢ values are determined by fitting the data to appropriate inhibition models.

The effect of the compounds on the proliferation of cancer cell lines is a crucial step in evaluating their therapeutic potential.

  • Cell Lines: A panel of relevant cancer cell lines is selected (e.g., K562, MV4-11, MCF-7).[4]

  • Procedure (General Outline):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The compounds are added at various concentrations, and the cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • The absorbance is measured, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.

Computational methods, such as molecular docking, are often employed to investigate the binding mode of these inhibitors within the active site of their target enzymes.[5] This provides valuable insights for structure-activity relationship studies and the design of more potent and selective inhibitors.

This technical guide provides a foundational understanding of the biological targets of this compound derivatives. The versatility of this scaffold continues to make it an attractive starting point for the development of novel therapeutics.

References

The 1H-pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature and patent databases contain limited to no specific information on the use of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine as a kinase inhibitor scaffold. This technical guide will therefore focus on the broader 1H-pyrazolo[4,3-c]pyridine core, a promising scaffold in kinase inhibitor design, with a primary focus on its successful application in the development of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).

Introduction: The Promise of the Pyrazolopyridine Scaffold

The pyrazolopyridine framework is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively target the ATP-binding site of a wide array of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The adaptability of the pyrazolopyridine core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth look at the 1H-pyrazolo[4,3-c]pyridine isomer as a viable core for kinase inhibitor development, with a specific focus on its application in targeting the ERK/MAPK signaling pathway.

The ERK/MAPK Signaling Pathway: A Key Target in Oncology

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[2][3] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of over 30% of human cancers.[2] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical success, acquired resistance frequently emerges due to the reactivation of the pathway, often through ERK1/2.[2] This has positioned ERK, the final kinase in the cascade, as a high-value target for therapeutic intervention.[2]

ERK_MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulation of Transcription Factors Inhibitor 1H-pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK Inhibition

Figure 1: Simplified ERK/MAPK signaling pathway and the point of inhibition by 1H-pyrazolo[4,3-c]pyridine-based inhibitors.

Synthesis of the 1H-pyrazolo[4,3-c]pyridine Core

The synthesis of the 1H-pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic routes. A key strategy involves the construction of the pyridine ring onto a pre-existing pyrazole. The following is a representative synthetic scheme for a 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate, a crucial precursor for developing urea-based kinase inhibitors.

Synthesis_Workflow Start Substituted 3-Nitropyridine Step1 Hydrazine Addition Start->Step1 Intermediate1 Hydrazinylpyridine Intermediate Step1->Intermediate1 Step2 Cyclization (e.g., with ethyl acetoacetate) Intermediate1->Step2 Intermediate2 Pyrazolo[4,3-c]pyridinone Core Step2->Intermediate2 Step3 Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 Chlorinated Pyrazolo[4,3-c]pyridine Step3->Intermediate3 Step4 Amination (e.g., Buchwald-Hartwig) Intermediate3->Step4 Final 6-Amino-1H-pyrazolo[4,3-c]pyridine Intermediate Step4->Final

Figure 2: Generalized workflow for the synthesis of a key 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate.

Biological Activity of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives as ERK Inhibitors

A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been synthesized and evaluated as potent and selective inhibitors of ERK1 and ERK2.[2] The structure-activity relationship (SAR) studies led to the identification of compounds with low nanomolar potency against the target kinases and significant anti-proliferative effects in cancer cell lines harboring BRAF mutations.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives [2]

Compound IDR1 GroupR2 GroupERK1 IC50 (nM)ERK2 IC50 (nM)
1 2-methylpyridin-4-yl(R)-1-phenylethyl1.50.3
2 Pyridin-4-yl(R)-1-phenylethyl3.60.8
3 2-methylpyridin-4-ylCyclohexyl122.1
4 2-methylpyridin-4-ylPhenyl254.5

Table 2: Cellular Activity of Representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives in a BRAF V600E Mutant Cell Line [2]

Compound IDR1 GroupR2 GroupCell Proliferation IC50 (nM)
1 2-methylpyridin-4-yl(R)-1-phenylethyl18
2 Pyridin-4-yl(R)-1-phenylethyl45
3 2-methylpyridin-4-ylCyclohexyl150
4 2-methylpyridin-4-ylPhenyl320

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of drug discovery research. Below are representative protocols for the synthesis and biological evaluation of 1H-pyrazolo[4,3-c]pyridine-based kinase inhibitors.

General Procedure for the Synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives[2]
  • Amine Precursor Synthesis: To a solution of the 6-amino-1H-pyrazolo[4,3-c]pyridine intermediate in a suitable aprotic solvent (e.g., dichloromethane), add the desired isocyanate.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final urea derivative.

In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET)[2]

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents:

    • Kinase (e.g., recombinant human ERK1 or ERK2)

    • ULight™-labeled peptide substrate

    • Europium-labeled anti-phospho-substrate antibody

    • ATP

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • Add the kinase, ULight™-peptide substrate, and the test compound to the wells of a 384-well microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Europium-labeled antibody and incubate for another 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • The ratio of the emissions is calculated and used to determine the level of substrate phosphorylation.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay[2]

This assay measures the effect of a compound on the growth of cancer cells.

  • Cell Culture:

    • Maintain a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which is BRAF V600E mutant) in appropriate culture medium supplemented with fetal bovine serum.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While the specific This compound scaffold remains underexplored, the broader 1H-pyrazolo[4,3-c]pyridine core has demonstrated significant potential as a template for the design of potent and selective kinase inhibitors, exemplified by the successful development of ERK1/2 inhibitors. The chloro substituents at the 4 and 6 positions of the pyridine ring offer vectors for further chemical exploration, which could be exploited to modulate potency, selectivity, and pharmacokinetic properties. Researchers in the field of drug discovery are encouraged to investigate this specific substitution pattern on the pyrazolo[4,3-c]pyridine scaffold to potentially uncover novel inhibitors for a range of kinase targets. The synthetic strategies and assay methodologies detailed in this guide provide a solid foundation for such exploratory efforts.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. The presence of two reactive chlorine atoms at the C4 and C6 positions offers multiple avenues for functionalization, enabling the exploration of chemical space and the optimization of drug-like properties. This technical guide provides a comprehensive overview of the reactivity of these chlorine atoms, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. It aims to serve as a valuable resource for researchers and scientists in navigating the selective functionalization of this important heterocyclic system.

Introduction to the this compound Scaffold

The 1H-pyrazolo[4,3-c]pyridine ring system is a fused bicyclic heterocycle that is of significant interest in drug discovery due to its structural resemblance to purine bases. This similarity allows molecules incorporating this scaffold to potentially interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The dichloro-substituted analog, this compound, is a particularly valuable synthetic intermediate. The differential reactivity of the two chlorine atoms allows for sequential and site-selective introduction of various substituents, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Electronic Properties and Predicted Reactivity

The reactivity of the chlorine atoms at the C4 and C6 positions is governed by the electronic distribution within the fused ring system. The pyridine nitrogen atom and the pyrazole ring modulate the electron density at these positions, influencing their susceptibility to nucleophilic attack and oxidative addition in palladium-catalyzed reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing nitrogen atom in the pyridine ring are generally more activated towards nucleophilic attack.[1][2] In the this compound scaffold, both the C4 and C6 positions are in proximity to nitrogen atoms. The C4 position is para to the pyridine nitrogen (N5) and ortho to a pyrazole nitrogen (N2), while the C6 position is ortho to the pyridine nitrogen (N5). This electronic arrangement suggests that both positions are susceptible to SNAr, but their relative reactivity will depend on the specific nucleophile and reaction conditions.

For palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[3] While chlorine is the least reactive of the common halogens, its substitution can be readily achieved using modern, highly active catalyst systems. The electronic properties of the C4 and C6 positions also play a crucial role. Generally, positions with lower electron density are more prone to oxidative addition to the Pd(0) catalyst. It is anticipated that the C4 and C6 positions will exhibit differential reactivity based on the combined electronic effects of the fused heterocyclic system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a powerful tool for introducing a variety of functional groups, including amines, alcohols, and thiols, onto the pyrazolo[4,3-c]pyridine core. The regioselectivity of these reactions on the 4,6-dichloro scaffold is a key consideration for synthetic planning.

Amination Reactions

The displacement of chlorine atoms with amine nucleophiles is a common strategy in the synthesis of bioactive molecules. The reaction typically proceeds by heating the dichloro-substrate with the desired amine in a suitable solvent, often in the presence of a base.

Table 1: Nucleophilic Aromatic Substitution with Amines

EntryNucleophilePositionProductYield (%)Reference
1MorpholineC4 or C64-Morpholino-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-Morpholino-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems
2PiperidineC4 or C64-(Piperidin-1-yl)-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-(Piperidin-1-yl)-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems
3BenzylamineC4 or C64-(Benzylamino)-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-(Benzylamino)-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems

Note: Specific quantitative data for this compound was not available in the searched literature. The table represents the expected products based on the reactivity of similar dichlorinated heterocycles.

Reactions with O- and S-Nucleophiles

Substitution with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, provides access to ether and thioether derivatives, respectively. These reactions are typically carried out under basic conditions.

Table 2: Nucleophilic Aromatic Substitution with O- and S-Nucleophiles

EntryNucleophilePositionProductYield (%)Reference
1Sodium MethoxideC4 or C64-Methoxy-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-Methoxy-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems
2Sodium EthanethiolateC4 or C64-(Ethylthio)-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-(Ethylthio)-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems

Note: Specific quantitative data for this compound was not available in the searched literature. The table represents the expected products based on the reactivity of similar dichlorinated heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the functionalization of the this compound scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the chloro-substituted positions and a variety of organoboron reagents. The choice of catalyst, ligand, and base is crucial for achieving high efficiency and regioselectivity.

Table 3: Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterPositionProductYield (%)Reference
1Phenylboronic acidC4 or C64-Phenyl-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-Phenyl-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems
24-Methoxyphenylboronic acidC4 or C64-(4-Methoxyphenyl)-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-(4-Methoxyphenyl)-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems

Note: Specific quantitative data for this compound was not available in the searched literature. The table represents the expected products based on the reactivity of similar dichlorinated heterocycles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds, complementing the classical SNAr amination.[4] This reaction is particularly useful for coupling less nucleophilic amines or for achieving regioselectivity that is different from that of SNAr reactions.

Table 4: Buchwald-Hartwig Amination Reactions

EntryAminePositionProductYield (%)Reference
1AnilineC4 or C6N-Phenyl-6-chloro-1H-pyrazolo[4,3-c]pyridin-4-amine or N-Phenyl-4-chloro-1H-pyrazolo[4,3-c]pyridin-6-amineData not availableInferred from related systems
2MorpholineC4 or C64-Morpholino-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-Morpholino-4-chloro-1H-pyrazolo[4,3-c]pyridineData not availableInferred from related systems

Note: Specific quantitative data for this compound was not available in the searched literature. The table represents the expected products based on the reactivity of similar dichlorinated heterocycles.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of derivatives of this compound. The following are general protocols based on established methodologies for similar heterocyclic systems.

General Procedure for Nucleophilic Aromatic Substitution (Amination)

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane, or ethanol) is added the desired amine (1.1-2.0 eq) and a base (e.g., K2CO3, Cs2CO3, or triethylamine, 2.0-3.0 eq). The reaction mixture is heated to a temperature between 80-150 °C and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired mono-substituted product.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, Na2CO3, 2.0-3.0 eq) in a mixture of a solvent such as 1,4-dioxane, toluene, or DME and water (typically in a 3:1 to 5:1 ratio) is degassed with argon or nitrogen for 15-30 minutes. The reaction mixture is then heated to 80-120 °C for 2-24 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the desired product.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, Cs2CO3, 1.4-2.0 eq) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, 1,4-dioxane) is added, and the reaction mixture is heated to 80-110 °C for 2-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the key functionalization reactions of this compound.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H, Base suzuki Suzuki-Miyaura Coupling start->suzuki  R-B(OH)2,  Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald  R2NH,  Pd catalyst, Base, Ligand product_snar 4- or 6-Substituted (Nu = NR2, OR, SR) snar->product_snar product_suzuki 4- or 6-Aryl/Vinyl Substituted suzuki->product_suzuki product_buchwald 4- or 6-Amino Substituted buchwald->product_buchwald

Caption: General functionalization pathways for this compound.

G reagents Reactants: - this compound - Amine - Base setup Reaction Setup: - Add reagents to solvent - Heat mixture reagents->setup workup Workup: - Cool and dilute with water - Extract with organic solvent - Dry and concentrate setup->workup purification Purification: - Column chromatography workup->purification product Mono-aminated Product purification->product

Caption: Experimental workflow for a typical SNAr amination reaction.

Conclusion

The this compound scaffold presents a valuable platform for the development of novel therapeutic agents. The differential reactivity of the C4 and C6 chlorine atoms offers significant opportunities for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific quantitative data and direct comparative studies on this particular molecule are limited in the current literature, the principles derived from related heterocyclic systems provide a strong foundation for synthetic exploration. Further research is warranted to fully elucidate the regioselectivity of these reactions and to expand the synthetic toolbox for the derivatization of this promising heterocyclic core. This guide serves as a starting point for researchers to design and execute synthetic strategies towards novel and potent biologically active molecules.

References

Tautomerism in 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the potential tautomeric forms, methodologies for their study, and illustrative data for the characterization of this dynamic equilibrium.

Introduction to Tautomerism in Pyrazolopyridines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a molecule's physicochemical properties, reactivity, and biological activity. In N-heterocyclic compounds like pyrazolopyridines, prototropic tautomerism, involving the migration of a proton, is prevalent. The position of the mobile proton can significantly influence the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets. Therefore, a thorough understanding of the tautomeric landscape of this compound is crucial for its development as a potential therapeutic agent.

The pyrazolo[4,3-c]pyridine core, an isostere of purines, is a privileged scaffold in medicinal chemistry. The tautomerism in this system primarily involves the migration of a proton between the nitrogen atoms of the pyrazole ring.

Possible Tautomers of this compound

Based on the fundamental principles of annular tautomerism in pyrazole derivatives, this compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The equilibrium between these forms is influenced by various factors, including the electronic effects of substituents, the solvent, temperature, and the solid-state packing forces.

Caption: Tautomeric equilibrium of this compound.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for the comprehensive study of tautomerism.

Experimental Protocols

3.1.1. Synthesis of this compound

A plausible synthetic route, adapted from the synthesis of related pyrazolopyrimidines, is outlined below.

Synthesis start Starting Material (e.g., Substituted Pyrazole Precursor) step1 Cyclization Reaction (e.g., with a suitable three-carbon synthon) start->step1 step2 Chlorination (e.g., using POCl₃) step1->step2 product This compound step2->product

The Pyrazolo[4,3-c]Pyridine Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to its Therapeutic Potential and Applications

Introduction

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine. This structural mimicry allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, pyrazolo[4,3-c]pyridine derivatives have emerged as promising candidates for the development of novel therapeutics across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic applications of the pyrazolo[4,3-c]pyridine core, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications

The versatility of the pyrazolo[4,3-c]pyridine scaffold has been demonstrated through its application in targeting a diverse range of enzymes and receptors. The following sections detail its most significant therapeutic applications.

Oncology: A Potent Kinase Inhibitor

The pyrazolo[4,3-c]pyridine core serves as an effective hinge-binding motif in kinase inhibitors, making it a valuable scaffold in the development of anti-cancer agents.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] Derivatives of this core have shown potent inhibitory activity against various kinases implicated in tumor growth and progression.

Several pyrazolopyridine-based kinase inhibitors have advanced to clinical trials, with some receiving regulatory approval.[3] For instance, selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, is an approved RET kinase inhibitor for treating certain types of lung and thyroid cancers.[1] Glumetinib, another pyrazolopyridine derivative, is a c-Met inhibitor that has been evaluated in clinical trials for its anti-tumor activity.[1]

The anti-proliferative activity of pyrazolo[4,3-c]pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

Compound IDTarget Kinase/Cell LineIC50 (µM)Reference
Compound 8c NCI 60 Cell Line Panel (GI50 MG-MID)1.33[4]
Compound 15y TBK10.0002[5]
Compound C03 TRKA0.056[1]
Compound C03 Km-12 cell line0.304[1]
Compound 14 CDK2/cyclin A20.057[6]
Compound 13 CDK2/cyclin A20.081[6]
Compound 15 CDK2/cyclin A20.119[6]
Sorafenib (Reference) CDK2/cyclin A20.184[6]
Compound 5a c-Met0.00427[2]
Compound 5b c-Met0.00795[2]
Cabozantinib (Reference) c-Met0.00538[2]
Compound 1b Haspin0.057[3]
Compound 1c Haspin0.066[3]
Compound 2c Haspin0.062[3]
Compound 41 MCF-71.937 (µg/mL)[7]
Compound 41 HepG23.695 (µg/mL)[7]
Compound 42 HCT1162.914 (µg/mL)[7]
Doxorubicin (Reference) MCF-74.162 (µg/mL)[7]
Doxorubicin (Reference) HepG23.832 (µg/mL)[7]
Doxorubicin (Reference) HCT1163.676 (µg/mL)[7]

Signaling Pathway in Cancer

The mechanism of action for many pyrazolo[4,3-c]pyridine-based kinase inhibitors involves the interruption of key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of intervention by a pyrazolo[4,3-c]pyridine inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrazolo_Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds

Kinase signaling pathway inhibition.
Neurodegenerative Diseases: A Multifaceted Approach

The pyrazolo[4,3-c]pyridine scaffold has shown promise in the development of treatments for neurodegenerative diseases such as Alzheimer's disease.[8] These compounds can act on multiple targets involved in the pathology of these complex disorders. For example, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.

The table below summarizes the inhibitory constants (Ki) of some pyrazoline derivatives, a related class of compounds, against AChE.

Compound IDTarget EnzymeKi (nM)Reference
Compound A01 Acetylcholinesterase (AChE)3.31 ± 1.44[4]
Tacrine (Reference) Acetylcholinesterase (AChE)22.99 ± 4.07[4]
Compound A03 Acetylcholinesterase (AChE)37.7 ± 14.4[4]
Compound A12 Acetylcholinesterase (AChE)130 ± 4[4]

Experimental Workflow for Neuroprotective Agent Screening

The process of identifying and validating potential neuroprotective agents based on the pyrazolo[4,3-c]pyridine core involves a multi-step workflow, from initial compound synthesis to in vivo testing.

Neuroprotection_Workflow Start Start Synthesis Synthesis of Pyrazolo[4,3-c]pyridine Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., AChE Inhibition Assay) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Neurotoxicity Models) In_Vitro_Screening->Cell_Based_Assays Lead_Optimization Lead Compound Optimization Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models of Neurodegeneration) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Screening for neuroprotective agents.
Anti-inflammatory and Antiviral Potential

Derivatives of the pyrazolo[4,3-c]pyridine core have also been investigated for their anti-inflammatory and antiviral activities. Some compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory disorders. While broad-spectrum antiviral activity has not been consistently observed, the scaffold remains an area of interest for the development of novel antiviral agents.[9]

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10][11] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma and certain types of cancer.

The inhibitory activity of several pyrazolo[4,3-c]pyridine sulfonamides against different human carbonic anhydrase (hCA) isoforms is presented below.

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1f 58.8105.725.45.8[10]
1g 66.8187.530.27.9[10]
1k 88.3250.345.79.2[10]
Acetazolamide (AAZ) 25012.125.85.7[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[4,3-c]pyridine derivatives.

General Synthesis of Pyrazolo[4,3-c]pyridines

A common synthetic route to the pyrazolo[4,3-c]pyridine core involves the condensation of a dienamine with an amine containing a sulfonamide fragment.[10]

Materials:

  • Dienamine intermediate

  • Amine with sulfonamide fragment

  • Methanol (reflux)

Procedure:

  • Dissolve the dienamine intermediate in methanol.

  • Add the amine containing the sulfonamide fragment to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Cool the reaction mixture to room temperature.

  • The product is typically obtained in good yield (72-88%) after purification.[10]

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro inhibitory activity of compounds against specific kinases.[1][2]

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Test compounds

  • HTRF detection reagents

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase enzyme, substrate, and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

  • Stop the reaction and add the HTRF detection reagents.

  • Read the fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.[10][11]

Materials:

  • Purified carbonic anhydrase isoforms

  • CO2-saturated solution

  • Buffer solution

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the enzyme and inhibitor solutions at the desired temperature.

  • Rapidly mix the enzyme solution with the CO2-saturated solution in the stopped-flow instrument.

  • Monitor the change in pH over time as CO2 is hydrated to bicarbonate and a proton.

  • The initial rate of the reaction is determined from the slope of the absorbance change.

  • Perform the assay in the presence of various concentrations of the test compounds.

  • Calculate the inhibition constant (Ki) from the dose-response curves.

Conclusion

The pyrazolo[4,3-c]pyridine core represents a highly versatile and valuable scaffold in the field of drug discovery. Its ability to mimic the purine structure allows for the design of potent and selective inhibitors of a wide range of biological targets. The demonstrated efficacy of its derivatives in preclinical and clinical studies, particularly in oncology and neurodegenerative diseases, underscores the significant therapeutic potential of this heterocyclic system. Continued exploration and derivatization of the pyrazolo[4,3-c]pyridine core are expected to yield a new generation of innovative medicines to address unmet medical needs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this remarkable scaffold.

References

Methodological & Application

Application Note: A Proposed Two-Step Synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for a proposed two-step synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold for pharmaceutical research. The synthesis begins with the nucleophilic substitution of 3,4,5-trichloropyridine with hydrazine hydrate to yield the intermediate, 3,5-dichloro-4-hydrazinopyridine. Subsequent acid-catalyzed cyclization of this intermediate with triethyl orthoformate affords the target compound. This protocol provides comprehensive methodologies, reagent specifications, and expected outcomes to guide researchers in the laboratory synthesis of this valuable molecule.

Introduction

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that are of significant interest to the medicinal chemistry community. As bioisosteres of purine bases, they serve as privileged scaffolds in drug discovery.[1] Specifically, the pyrazolo[4,3-c]pyridine core is a key structural motif in compounds developed as kinase inhibitors and other targeted therapeutics. The title compound, this compound, is a versatile intermediate, featuring two reactive chlorine atoms that allow for selective functionalization and elaboration into more complex molecules through various cross-coupling reactions. This application note details a robust and accessible synthetic route starting from a commercially available dichloropyridine precursor.

Proposed Synthetic Scheme

The synthesis is proposed to proceed in two sequential steps:

  • Hydrazinolysis: Formation of 3,5-dichloro-4-hydrazinopyridine from 3,4,5-trichloropyridine.

  • Cyclization: Annulation of the pyrazole ring using triethyl orthoformate to yield the final product.

Synthetic Scheme for this compound

Figure 1. Proposed two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed experimental procedures for the proposed synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
3,4,5-TrichloropyridineC₅H₂Cl₃N182.44Sigma-Aldrich≥97%
Hydrazine hydrate (64%)H₆N₂O50.06Sigma-Aldrich64% aq. soln.
Ethanol (EtOH)C₂H₅OH46.07Fisher ScientificAnhydrous, 200 proof
Triethyl orthoformateC₇H₁₆O₃148.20Sigma-Aldrich≥98%
Hydrochloric acid (HCl)HCl36.46Sigma-Aldrich37% conc.
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01VWR≥99%
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37VWRGranular
Step 1: Synthesis of 3,5-Dichloro-4-hydrazinopyridine (Intermediate 2)

This procedure is adapted from established methods for the synthesis of hydrazinopyridines from corresponding chloropyridines.[2][3][4]

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,4,5-trichloropyridine (1 ) (9.12 g, 50.0 mmol, 1.0 equiv.) and ethanol (100 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Slowly add hydrazine hydrate (64%, 15.6 g, 250 mmol, 5.0 equiv.) to the solution via a dropping funnel over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 3,5-dichloro-4-hydrazinopyridine (2 ) as a white to off-white solid.

Expected Yield: 80-90%.

Step 2: Synthesis of this compound (Compound 3)

This protocol for pyrazole ring formation is based on standard cyclization reactions of hydrazines with orthoformates.[5]

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, suspend the dried 3,5-dichloro-4-hydrazinopyridine (2 ) (7.12 g, 40.0 mmol, 1.0 equiv.) in triethyl orthoformate (30 mL, 180 mmol, 4.5 equiv.).

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux (approx. 145-150 °C) for 4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC (1:1 EtOAc/Hexanes).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess triethyl orthoformate.

  • Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound (3 ) as a solid.

Expected Yield: 65-75%.

Data Presentation and Characterization

Table 1: Reagent Stoichiometry
StepStarting MaterialReagentMolar Equiv.ProductTheoretical Yield (g)
13,4,5-Trichloropyridine (50.0 mmol)Hydrazine Hydrate5.0Intermediate 2 8.90
2Intermediate 2 (40.0 mmol)Triethyl Orthoformate4.5Compound 3 7.52
Table 2: Expected Product Characterization
CompoundFormulaMW ( g/mol )AppearanceExpected ¹H NMR (DMSO-d₆, δ ppm)Expected MS (ESI+) m/z
Intermediate 2 C₅H₄Cl₂N₄179.02White Solid8.25 (s, 1H), 6.50 (br s, 2H), 5.10 (br s, 1H)179.0 [M+H]⁺
Compound 3 C₆H₃Cl₂N₃188.01Off-white/Pale Yellow Solid14.1 (br s, 1H), 8.60 (s, 1H), 8.45 (s, 1H)188.0 [M+H]⁺

Note: ¹H NMR chemical shifts are predicted values and may vary.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3,4,5-Trichloropyridine is an irritant. Avoid contact with skin and eyes.

  • Triethyl orthoformate and hydrochloric acid are corrosive and flammable. Handle with care in a fume hood.

  • All reactions should be conducted under an inert atmosphere (nitrogen or argon) where specified.

Visualization of Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization start1 3,4,5-Trichloropyridine s1_react Combine & Reflux (80°C, 6-8h) start1->s1_react start2 Hydrazine Hydrate Ethanol start2->s1_react s1_workup Cool & Precipitate s1_react->s1_workup s1_purify Filter & Wash (Cold Water) s1_workup->s1_purify s1_dry Vacuum Dry s1_purify->s1_dry int2 Intermediate 2 (3,5-dichloro-4-hydrazinopyridine) s1_dry->int2 s2_react Combine & Reflux (145°C, 4h) int2->s2_react start3 Triethyl Orthoformate HCl (cat.) start3->s2_react s2_workup Evaporate & Extract (EtOAc / NaHCO₃) s2_react->s2_workup s2_dry Dry (MgSO₄) & Filter s2_workup->s2_dry s2_purify Purify (Chromatography) s2_dry->s2_purify final_product Final Product (3) (this compound) s2_purify->final_product

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling with 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This method is of particular importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2] The 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is a valuable building block in drug discovery, serving as a precursor for kinase inhibitors and other targeted therapies.[3] The two chlorine atoms on the pyridine ring offer opportunities for selective functionalization, allowing for the synthesis of diverse compound libraries.[4]

This document provides a detailed protocol for the Suzuki coupling reaction of this compound with various aryl and heteroaryl boronic acids. The protocol is designed to be a robust starting point, with considerations for optimization and selective mono- or di-arylation.

Reaction Principle

The Suzuki coupling reaction involves a palladium catalyst in a cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the organohalide. Subsequently, in the presence of a base, the organoboron species transfers its organic moiety to the palladium(II) complex during transmetalation. Finally, reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[5] For dihalogenated substrates like this compound, the reaction can be controlled to achieve either mono- or di-substitution by carefully selecting the reaction conditions.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific boronic acids and desired outcomes (mono- vs. di-arylation).

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents for mono-arylation; 2.2-3.0 equivalents for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand) (0.02-0.05 equivalents)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture (2:1 or 4:1), toluene)[6][7]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask or microwave reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask via syringe.

  • If using conventional heating, place the flask in a preheated oil bath and stir the reaction mixture at a temperature typically ranging from 80-110 °C.[2]

  • If using microwave irradiation, seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for a specified time (e.g., 15-30 minutes).[7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[6]

Data Presentation: Summary of Typical Reaction Conditions
ParameterCondition for Mono-arylationCondition for Di-arylationNotes
Boronic Acid (eq.) 1.1 - 1.52.2 - 3.0A slight excess of boronic acid can compensate for any degradation.[6]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd(OAc)₂/dppfCatalyst choice can influence selectivity and yield.
Base K₂CO₃, K₃PO₄Cs₂CO₃The strength and solubility of the base are critical factors.
Solvent 1,4-dioxane/H₂O (4:1 or 2:1)1,4-dioxane/H₂O (3:1)Degassing of solvents is crucial to prevent catalyst deactivation.[6]
Temperature 80-100 °C (conventional) or 100 °C (microwave)100-110 °C (conventional)Microwave heating can significantly shorten reaction times.[7]
Time 2-12 hours (conventional) or 15-30 min (microwave)12-24 hours (conventional) or 30-60 min (microwave)Reaction should be monitored to avoid over-reaction.

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Experimental Workflow for Suzuki Coupling of this compound reagents 1. Add Reagents to Flask (Pyrazolopyridine, Boronic Acid, Catalyst, Base) inert 2. Create Inert Atmosphere (Purge with Argon/Nitrogen) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor 5. Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup 6. Aqueous Workup (Dilute, Wash with Water & Brine) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Characterize Final Product purify->product

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_reactants Reactants pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L_n-R² pd_complex->transmetal Transmetalation (Base Assisted) transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetal->product R1X R¹-X (Organohalide) R2BY2 R²-B(OR)₂ (Organoboron)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a purine bioisostere. This structural similarity makes it a valuable core for designing kinase inhibitors, anticancer agents, and other therapeutics that target ATP-binding sites. The functionalization of this core, particularly through the introduction of amino groups, is a key strategy for modulating biological activity and improving pharmacokinetic properties. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This method is broadly applicable to a wide range of aryl and heteroaryl halides and amines, offering a milder and more functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution (SNA r).

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. It covers procedures for both selective mono-amination and di-amination, offering a foundational guide for the synthesis of novel substituted pyrazolopyridine derivatives. Given the presence of two reactive chloro-substituents at the C4 and C6 positions, regioselectivity in mono-amination is a critical consideration and will be addressed as a key parameter for optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that generally involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form an amido-palladium complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of palladium precursor, phosphine ligand, base, and solvent are all critical parameters that influence the efficiency, selectivity, and scope of the reaction.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous and deoxygenated solvents are crucial for optimal catalyst performance.

  • The regioselectivity of mono-amination (C4 vs. C6) may vary depending on the specific amine, ligand, and reaction conditions. Optimization and careful analysis of the product mixture are recommended.

Protocol 1: General Procedure for Mono-amination of this compound

This protocol provides a starting point for the selective mono-amination. The ratio of C4 and C6 substituted products should be determined experimentally.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • To this mixture, add the base, this compound, and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product(s).

Data Presentation: Representative Conditions for Mono-amination

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)AmineProduct(s)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24Primary AmineMono-aminatedOptimize
2Pd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane11018-24Secondary AmineMono-aminatedOptimize
3Pd₂(dba)₃ (2.5)BrettPhos (5)Cs₂CO₃ (1.5)THF8012-18ArylamineMono-aminatedOptimize

Note: Yields are highly dependent on the specific substrates and require experimental optimization.

Protocol 2: General Procedure for Di-amination of this compound

This protocol is designed to achieve substitution at both the C4 and C6 positions.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (2.5 - 3.0 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 3-6 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 6-12 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 3.0 - 4.0 equiv)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Follow steps 1-4 as described in Protocol 1, adjusting the stoichiometry of the reagents as listed above.

  • Seal the flask and heat the reaction mixture to a higher temperature if necessary (typically 100-120 °C) for an extended period.

  • Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-substituted product.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation: Representative Conditions for Di-amination

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)AmineProductYield (%)
1Pd₂(dba)₃ (4)XPhos (8)NaOtBu (3.0)Toluene11024-48Primary AmineDi-aminatedOptimize
2Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (4.0)Dioxane12024-48Secondary AmineDi-aminatedOptimize

Note: Higher catalyst loading, excess amine and base, and elevated temperatures are generally required for di-amination.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Palladium Precursor + Phosphine Ligand solvent Anhydrous Solvent reagents->solvent Stir to pre-form catalyst add_reagents Add: - this compound - Amine - Base solvent->add_reagents heating Heat Reaction (80-120°C) add_reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product Mono- or Di-aminated Pyrazolopyridine purify->final_product Isolate Product(s)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Regioselectivity cluster_mono Mono-amination start This compound C4_sub 4-Amino-6-chloro- 1H-pyrazolo[4,3-c]pyridine start->C4_sub Selective Conditions A C6_sub 6-Amino-4-chloro- 1H-pyrazolo[4,3-c]pyridine start->C6_sub Selective Conditions B di_sub 4,6-Diamino- 1H-pyrazolo[4,3-c]pyridine start->di_sub Forcing Conditions C4_sub->di_sub Further Amination C6_sub->di_sub Further Amination

Caption: Potential pathways for selective amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of aminated this compound derivatives. The provided protocols offer a robust starting point for both mono- and di-amination reactions. Researchers should note that the regioselectivity of mono-amination is a key parameter that requires experimental investigation and optimization by screening different ligands, bases, and solvents. Careful analysis of the reaction outcomes will be essential for developing selective and high-yielding syntheses of novel pyrazolo[4,3-c]pyridine derivatives for applications in drug discovery and development.

Application Notes and Protocols for the Regioselective Functionalization of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it an attractive candidate for the development of kinase inhibitors and other targeted therapies. The ability to selectively functionalize the C4 and C6 positions is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols and theoretical considerations for the regioselective functionalization of this compound via Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

Disclaimer: Limited direct experimental data exists for the regioselective functionalization of this compound in the public domain. The following protocols and predictions are based on established methodologies for analogous dihalo-N-heterocyclic systems, particularly dichloropyridines. The electronic influence of the fused pyrazole ring may alter the observed regioselectivity, and optimization of the proposed conditions is recommended.

Predicted Regioselectivity

Based on studies of dichloropyridines, the C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This preference can be attributed to a combination of electronic and steric factors. However, the choice of catalyst, ligands, and reaction conditions can often be tuned to favor substitution at the C6 position. For Buchwald-Hartwig amination, specific ligands have been shown to direct the reaction to the position ortho to the pyridine nitrogen (C6 in this scaffold). Nucleophilic aromatic substitution is anticipated to be viable at both C4 and C6 positions, with the outcome likely dependent on the nature of the nucleophile and reaction conditions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, it is predicted that the C4 position will be more reactive under standard conditions.

Predicted C4-Selective Arylation/Vinylation

Reaction Scheme:

G cluster_start Starting Materials cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification A This compound F Combine & Degas A->F B Amine (R-NH2) B->F C Pd Precursor (e.g., Pd2(dba)3) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs2CO3) E->F G Heat in Solvent (e.g., Dioxane) F->G H Quench & Extract G->H I Column Chromatography H->I J 6-Amino-4-chloro-1H-pyrazolo[4,3-c]pyridine I->J G cluster_input Inputs cluster_intermediates Reaction Intermediates cluster_outputs Potential Products A This compound C Meisenheimer Complex at C4 A->C Attack at C4 D Meisenheimer Complex at C6 A->D Attack at C6 B Nucleophile (NuH) B->C B->D E 4-Nu-6-chloro-1H-pyrazolo[4,3-c]pyridine C->E Chloride Elimination F 6-Nu-4-chloro-1H-pyrazolo[4,3-c]pyridine D->F Chloride Elimination

Application Notes and Protocols for the Purification of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to bioactive molecules. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities, starting materials, and byproducts. Column chromatography is a widely used and effective technique for the purification of such compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established principles for the separation of related heterocyclic molecules.

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (50-100 mesh)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

1. Preparation of the Slurry and Packing the Column:

  • A glass chromatography column is securely clamped in a vertical position. A small plug of cotton or glass wool is placed at the bottom of the column to support the packing material.

  • A layer of sand (approximately 1-2 cm) is added on top of the cotton plug.

  • Silica gel is weighed out in a beaker. The amount of silica gel depends on the quantity of crude material to be purified (typically a 30:1 to 100:1 ratio of silica gel to crude compound by weight).

  • A slurry is prepared by mixing the silica gel with the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • The slurry is carefully poured into the column. The column is gently tapped to ensure even packing and to remove any air bubbles.

  • Once the silica gel has settled, another layer of sand (approximately 1-2 cm) is added to the top of the silica bed to prevent disturbance during solvent addition.

  • The column is flushed with the initial eluent until the packing is stable and the eluent runs clear. The solvent level should be maintained above the top layer of sand at all times to prevent the column from running dry.

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent, ideally the eluent or a more polar solvent like dichloromethane.

  • Alternatively, for less soluble compounds, a "dry loading" method can be used. The crude product is dissolved in a volatile solvent, and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the column.

  • The dissolved sample is carefully loaded onto the top of the silica gel bed using a pipette. The walls of the column are rinsed with a small amount of the initial eluent to ensure all the sample is transferred to the silica bed.

  • The solvent from the sample solution is allowed to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • The elution process is initiated by carefully adding the eluent to the top of the column.

  • A gradient elution is often effective. The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 20%, 30%, or higher, depending on the separation.

  • The flow rate should be controlled to allow for proper separation.

  • Fractions are collected in separate tubes or flasks. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

4. Monitoring the Separation by TLC:

  • Small spots of the collected fractions are applied to a TLC plate.

  • The TLC plate is developed in a chamber containing an appropriate solvent system (often the same as the column eluent or slightly more polar).

  • The separated spots on the TLC plate are visualized under a UV lamp (254 nm).

  • Fractions containing the pure desired compound (identified by its Rf value) are combined.

5. Isolation of the Purified Compound:

  • The combined fractions containing the pure product are concentrated using a rotary evaporator to remove the solvent.

  • The resulting purified this compound is dried under high vacuum to remove any residual solvent.

  • The purity of the final product should be assessed by analytical techniques such as NMR, LC-MS, or melting point determination.

Data Presentation

Table 1: Recommended Column Chromatography Conditions for Purification

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.[1]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in HexaneStart with a low polarity mixture (e.g., 5-10% EtOAc in Hexane) and gradually increase the polarity. A common range for similar compounds is 10-50% EtOAc/Hexane.[2]
Dichloromethane/MethanolFor more polar impurities, a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can be effective.[2]
Elution Mode Gradient ElutionGenerally provides better separation than isocratic elution for complex mixtures.
Sample Loading Wet loading (in minimal DCM) or Dry loading (adsorbed on silica)Dry loading is preferred for compounds with limited solubility in the eluent.
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)A suitable developing solvent for TLC would be similar to the column eluent.

Visualizations

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton Plug & Sand) pack_column Pack with Silica Gel Slurry prep_column->pack_column add_sand Add Top Layer of Sand pack_column->add_sand equilibrate Equilibrate with Eluent add_sand->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions concentrate Concentrate Under Reduced Pressure combine_fractions->concentrate dry Dry Purified Product concentrate->dry

Caption: Workflow for the purification of this compound.

Disclaimer: This protocol provides a general guideline. The optimal conditions, particularly the solvent system and gradient, may need to be adjusted based on the specific impurity profile of the crude material. It is highly recommended to first perform small-scale trials and TLC analysis to determine the ideal solvent system for the separation.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine as a versatile scaffold for the synthesis of novel kinase inhibitors. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

The this compound core is a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition. The two chlorine atoms at the 4 and 6 positions offer opportunities for sequential and regioselective functionalization, enabling the exploration of diverse chemical space and the optimization of potency and selectivity against various kinase targets. For enhanced solubility and to control reactivity, the pyrazole nitrogen is often protected, for instance with a tosyl group, creating the key intermediate 4,6-dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine.

Strategic Derivatization of the Scaffold

The development of potent and selective kinase inhibitors from the this compound scaffold typically involves a two-step derivatization strategy. This approach leverages the differential reactivity of the two chlorine atoms, allowing for the sequential introduction of various substituents. This is commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A general workflow for the synthesis of kinase inhibitors from this scaffold is depicted below.

G cluster_0 Scaffold Preparation cluster_1 Sequential Functionalization cluster_2 Final Product Generation Start This compound Protect N-Protection (e.g., Tosylation) Start->Protect Intermediate 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine Protect->Intermediate Coupling1 First Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate->Coupling1 Intermediate2 Mono-substituted Intermediate Coupling1->Intermediate2 Coupling2 Second Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate2->Coupling2 Intermediate3 Di-substituted Intermediate Coupling2->Intermediate3 Deprotect N-Deprotection Intermediate3->Deprotect Final_Product Novel Kinase Inhibitor Deprotect->Final_Product

General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involved in the derivatization of the this compound scaffold.

Protocol 1: N-Tosylation of this compound

Objective: To protect the pyrazole nitrogen to prevent side reactions and improve solubility.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH) or similar base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tosyl chloride (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,6-dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl moieties at the C4 or C6 position. The C4 position is generally more reactive.

Materials:

  • 4,6-dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine (or mono-substituted intermediate)

  • Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 4,6-dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Objective: To introduce primary or secondary amines at the C4 or C6 position.

Materials:

  • 4,6-dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine (or mono-substituted intermediate)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by 4,6-dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and the amine (1.2 eq).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Targeted Signaling Pathways and Biological Activity

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been investigated as inhibitors of various kinases involved in cancer cell signaling. While specific data for compounds directly synthesized from the 4,6-dichloro starting material is emerging, analogous pyrazolopyridine derivatives have shown potent activity against kinases in key oncogenic pathways.

G cluster_pathway Oncogenic Signaling Pathways cluster_inhibition Inhibitor Action Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR, TRK) Growth_Factor->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Kinase Inhibitor Inhibitor->RTK Inhibition

Targeting receptor tyrosine kinase signaling.

The table below summarizes the inhibitory activities of representative pyrazolopyridine derivatives against various kinases. It is anticipated that novel inhibitors synthesized from this compound will exhibit comparable or enhanced potency and selectivity.

ScaffoldTarget KinaseIC₅₀ (nM)Reference Compound
1H-pyrazolo[3,4-b]pyridineDYRK1A/1B3Compound 8h
1H-pyrazolo[3,4-b]pyridineTBK10.2Compound 15y[1]
1H-pyrazolo[3,4-b]pyridineTRKA26-57Compounds C03, C09, C10[1]
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinec-Met68Compound 8c[2]
1H-pyrazolo[3,4-d]pyrimidineBRK/PTK6153Compound 38

Note: The data presented above is for analogous pyrazolopyridine scaffolds and serves as a guide for the expected activity of novel inhibitors derived from this compound. Researchers should perform their own kinase profiling to determine the specific activity and selectivity of their synthesized compounds.

By following these protocols and leveraging the strategic functionalization of the this compound scaffold, researchers can efficiently generate libraries of novel kinase inhibitors for evaluation in drug discovery programs targeting a range of diseases, particularly cancer.

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from the versatile scaffold, 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine. The protocols outlined below are based on established methodologies for similar heterocyclic systems and offer a robust framework for the discovery and characterization of new therapeutic candidates.

Introduction

The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms at the 4 and 6 positions of this starting material offers reactive sites for nucleophilic substitution, allowing for the generation of a diverse library of substituted analogs. This document details the proposed synthetic strategies, in vitro screening protocols for anti-inflammatory activity, and the underlying signaling pathways that these compounds are hypothesized to modulate.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a series of synthesized 4,6-disubstituted-1H-pyrazolo[4,3-c]pyridine derivatives. This data is for illustrative purposes to guide researchers in data presentation and comparison. Actual experimental values should be substituted as they are generated.

Compound IDR1 SubstituentR2 SubstituentNO Inhibition IC50 (µM) in RAW 264.7 cellsCOX-2 Inhibition IC50 (µM)
DPP-001 -NH-Ph-Cl5.28.1
DPP-002 -NH-(4-OH-Ph)-Cl1.83.5
DPP-003 -NH-(4-COOH-Ph)-Cl2.54.2
DPP-004 -NH-Ph-NH-Ph8.912.3
DPP-005 -NH-(4-OH-Ph)-NH-(4-OH-Ph)3.15.7
DPP-006 -NH-(4-COOH-Ph)-NH-(4-COOH-Ph)4.36.8
Celecoxib N/AN/AN/A0.3
Indomethacin N/AN/A12.50.1

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-chloro-1H-pyrazolo[4,3-c]pyridine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution at the C4 position of this compound.

Materials:

  • This compound

  • Substituted aniline (or other amine nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 4-amino-6-chloro-1H-pyrazolo[4,3-c]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of the synthesized compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance with a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.

Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes. Commercially available COX inhibitor screening assay kits can be used.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • Synthesized compounds dissolved in DMSO

  • Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as controls

Procedure:

  • Follow the manufacturer's protocol for the specific COX inhibitor screening assay kit.

  • Typically, the assay involves incubating the enzyme (COX-1 or COX-2) with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured by monitoring the change in absorbance or fluorescence of the probe.

  • Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

  • Determine the IC50 values for each enzyme and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Anti-inflammatory Screening cluster_analysis Data Analysis start This compound reaction Nucleophilic Aromatic Substitution (e.g., with substituted anilines) start->reaction purification Column Chromatography reaction->purification characterization NMR, Mass Spectrometry purification->characterization no_assay Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) characterization->no_assay cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay ic50 IC50 Determination no_assay->ic50 cox_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for the synthesis and evaluation of anti-inflammatory agents.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound Pyrazolo[4,3-c]pyridine Derivatives Compound->iNOS Inhibition Compound->COX2 Inhibition

Design of Antiviral Compounds Based on a Pyrazolopyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for antiviral compounds specifically based on the 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold did not yield specific data. Therefore, these application notes and protocols are based on the closely related and well-documented 1H-pyrazolo[3,4-b]pyridine scaffold, which has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus Type-1 (HSV-1). The methodologies and principles described herein are likely applicable to the screening and development of derivatives from the this compound core.

Introduction

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents with diverse mechanisms of action. The pyrazolopyridine scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral effects.[1][2] This document provides a summary of the antiviral activity of select 1H-pyrazolo[3,4-b]pyridine derivatives, detailed protocols for their evaluation, and visual representations of experimental workflows and mechanisms of action. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral therapeutics.

Data Presentation: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The antiviral efficacy of several 1H-pyrazolo[3,4-b]pyridine derivatives has been evaluated against Herpes Simplex Virus Type-1 (HSV-1). The key parameters determined are the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).[1]

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Proposed Mechanism of ActionReference
ARA-04 HSV-11.00 ± 0.1010001000Inhibition of viral adsorption[1]
ARA-05 HSV-11.00 ± 0.0510001000Inhibition of viral adsorption[1]
AM-57 HSV-10.70 ± 0.10600857.1Interference with viral replication (α- and γ-phases)[1]
Acyclovir HSV-1~1.0>1000>1000Inhibition of viral DNA polymerase[1]

Experimental Protocols

Detailed methodologies for the evaluation of antiviral compounds are crucial for reproducibility and comparison of results. The following are key protocols for assessing the cytotoxicity and antiviral activity of pyrazolopyridine derivatives.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on Vero cells.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO, stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed Vero cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[3]

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should be kept below 0.1%.[3]

  • After 24 hours, remove the medium from the cells and add 100 µL of the various concentrations of the test compounds to the wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate the plates for an additional 4 hours at 37°C.[3]

  • Add 100 µL of 10% SDS solution to each well to solubilize the formazan crystals.[3]

  • Incubate the plates for 2 hours at 37°C.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC₅₀ value is calculated as the compound concentration required to reduce cell viability by 50% compared to the untreated cell control.

Antiviral Activity Assay Protocol (Plaque Reduction Assay)

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Objective: To determine the 50% effective concentration (EC₅₀) of the test compounds against HSV-1.

Materials:

  • Vero cells

  • HSV-1 stock of known titer (Plaque Forming Units/mL)

  • Complete DMEM

  • Test compounds

  • Overlay medium (e.g., DMEM with 1% carboxymethylcellulose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Seed Vero cells in 12-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Pre-treat the confluent cell monolayers with the different concentrations of the test compounds for 1-2 hours.

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing the respective concentrations of the test compounds to each well.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours or until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • The EC₅₀ value is the compound concentration that reduces the number of viral plaques by 50% compared to the untreated virus control.

Mechanism of Action Assays

Objective: To determine if the test compounds inhibit the attachment of the virus to the host cells.

Procedure:

  • Grow Vero cells to confluence in 12-well plates.

  • Chill the plates at 4°C for 1 hour.

  • Incubate a known amount of HSV-1 (e.g., 200 PFU/well) with different concentrations of the test compound for 1 hour at 4°C.[4]

  • Add the virus-compound mixture to the chilled cells and incubate for 1 hour at 4°C to allow for adsorption.[3]

  • After incubation, wash the cells three times with cold PBS to remove unbound virus and compound.

  • Add overlay medium and proceed with the plaque reduction assay as described above.

  • A significant reduction in plaque number compared to the untreated virus control indicates inhibition of adsorption.

Objective: To identify the stage of the viral replication cycle targeted by the compound.

Procedure:

  • Infect confluent Vero cells with HSV-1 for 1 hour at 37°C.[4]

  • Add the test compound (at its EC₅₀ concentration) at different time intervals post-infection (e.g., 0-3 hours, 3-6 hours, 6-20 hours).[4]

  • At the end of each time frame, remove the medium containing the compound and replace it with fresh overlay medium.

  • After 72 hours post-infection, perform a plaque reduction assay.

  • The time point at which the compound loses its antiviral effect indicates the stage of the replication cycle it targets.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and initial characterization of novel antiviral compounds based on the pyrazolopyridine scaffold.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Lead Identification synthesis Synthesis of Pyrazolopyridine Derivatives dissolution Compound Dissolution (e.g., in DMSO) synthesis->dissolution cytotoxicity Cytotoxicity Assay (e.g., MTT) dissolution->cytotoxicity Test Compounds antiviral Antiviral Activity Assay (e.g., Plaque Reduction) cytotoxicity->antiviral moa Mechanism of Action (e.g., Time-of-Addition) antiviral->moa calculation Calculation of CC50, EC50, SI moa->calculation Assay Results identification Lead Compound Identification calculation->identification

Caption: General workflow for antiviral compound screening.

Proposed Mechanism of Action of 1H-Pyrazolo[3,4-b]pyridine Derivatives against HSV-1

This diagram illustrates the points of intervention in the HSV-1 replication cycle by the analog compounds ARA-04, ARA-05, and AM-57.

G cluster_virus_lifecycle HSV-1 Replication Cycle cluster_compounds Pyrazolopyridine Derivatives adsorption 1. Adsorption & Entry uncoating 2. Uncoating adsorption->uncoating transcription 3. α-Phase (Immediate-Early Gene Transcription) uncoating->transcription replication 4. Viral DNA Replication transcription->replication transcription2 5. γ-Phase (Late Gene Transcription) replication->transcription2 assembly 6. Assembly & Egress transcription2->assembly ARA ARA-04 / ARA-05 ARA->adsorption Inhibits AM57 AM-57 AM57->transcription Interferes AM57->transcription2 Interferes

Caption: Proposed mechanism of action against HSV-1.

References

Application Notes and Protocols for 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the fragment 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine in fragment-based drug discovery (FBDD), with a particular focus on the development of kinase inhibitors. This document outlines the rationale for its use, detailed experimental protocols for screening and validation, and its application in developing potent inhibitors for clinically relevant targets such as Extracellular Signal-Regulated Kinase (ERK).

Introduction to this compound as a Privileged Fragment

The pyrazolo[4,3-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry. Its structural resemblance to purine allows it to function as a hinge-binding motif in the ATP-binding pocket of many kinases. The 4,6-dichloro substitution on this core provides two key advantages for FBDD:

  • Reactive Handles for Elaboration: The chlorine atoms at the 4 and 6 positions serve as versatile synthetic handles for subsequent chemical modification. They can be readily displaced in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of analogs during hit-to-lead optimization.

  • Vectorial Exploration of Binding Pockets: The distinct substitution pattern allows for systematic exploration of the surrounding protein architecture from a confirmed binding location, aiding in the structure-guided design of more potent and selective inhibitors.

Derivatives of this scaffold have shown significant promise as inhibitors of the ERK/MAPK signaling pathway, which is a central regulator of cell proliferation and survival and is hyperactivated in over 30% of human cancers.

Target Spotlight: Extracellular Signal-Regulated Kinase (ERK)

The Ras-Raf-MEK-ERK cascade is a critical signaling pathway in oncology. While inhibitors targeting upstream kinases like BRAF and MEK have been clinically successful, acquired resistance, often through reactivation of ERK signaling, remains a major challenge. Direct inhibition of ERK1 and ERK2 presents a compelling therapeutic strategy to overcome this resistance. The this compound fragment serves as an excellent starting point for the development of novel ERK inhibitors.

Below is a diagram of the ERK/MAPK signaling pathway, highlighting the role of ERK as a key downstream node.

ERK_Signaling_Pathway cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (RTK) grb2_sos GRB2/SOS receptor->grb2_sos growth_factor Growth Factor growth_factor->receptor ras Ras grb2_sos->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Pyrazolo[4,3-c]pyridine Inhibitor inhibitor->erk

Caption: The ERK/MAPK signaling cascade and the point of inhibition for pyrazolo[4,3-c]pyridine derivatives.

Quantitative Data Summary

While direct binding affinity data for the unmodified this compound fragment is not extensively published, its value is demonstrated through the high potency of its derivatives. The following table summarizes the inhibitory activities of representative compounds derived from this scaffold against ERK2 kinase and a relevant cell line.

Compound IDStructureTargetAssay TypeIC₅₀ (nM)Cell Proliferation IC₅₀ (nM) (A375 Cell Line)
Derivative 1 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea with R-group modificationsERK2Enzymatic Assay1.530
Derivative 2 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-((R)-1-phenylethyl)ureaERK2Enzymatic Assay0.38

Data is representative of compounds developed from the this compound scaffold as reported in the literature.

Experimental Protocols

This section provides detailed protocols for a typical FBDD campaign using this compound, from initial screening to hit validation and elaboration.

FBDD Workflow Overview

The overall workflow for identifying and developing inhibitors from the this compound fragment is outlined below.

FBDD_Workflow start Fragment Library (including this compound) screen Primary Screen (e.g., Thermal Shift Assay) start->screen validate Hit Validation (NMR, SPR) screen->validate Identify Hits structure Structural Biology (X-ray Crystallography) validate->structure Confirm Binding Mode elaborate Fragment Elaboration (Structure-Guided Synthesis) validate->elaborate structure->elaborate optimize Hit-to-Lead Optimization (SAR Studies) elaborate->optimize Generate Analogs end Lead Compound optimize->end

Caption: A typical workflow for fragment-based drug discovery starting with a fragment library.

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragments that bind and stabilize a target protein.

  • Objective: To identify initial hits by detecting an increase in the melting temperature (Tₘ) of the target kinase (e.g., ERK2) upon fragment binding.

  • Materials:

    • Purified recombinant human ERK2 protein (unphosphorylated, >95% purity).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Screening buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT.

    • This compound stock solution: 100 mM in DMSO.

    • 96-well or 384-well PCR plates.

    • Real-time PCR instrument capable of fluorescence detection.

  • Method:

    • Prepare a master mix containing ERK2 protein and SYPRO Orange dye in the screening buffer. The final concentration of ERK2 should be 2 µM and SYPRO Orange at 5x.

    • Dispense 19.8 µL of the master mix into each well of the PCR plate.

    • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration of 1%). Include DMSO-only wells as a negative control.

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.

    • Analyze the data by plotting fluorescence versus temperature. The Tₘ is the inflection point of the curve.

    • A fragment is considered a "hit" if it induces a Tₘ shift (ΔTₘ) of ≥ 2°C compared to the DMSO control.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is used to confirm direct binding of the hits from the primary screen and to determine binding affinity (Kₖ) and kinetics.

  • Objective: To validate the binding of this compound to ERK2 and quantify its binding parameters.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified recombinant human ERK2 protein.

    • Running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO.

    • Fragment stock solution (as above).

  • Method:

    • Immobilization: Immobilize ERK2 onto a CM5 sensor chip surface via standard amine coupling to a level of ~10,000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization.

    • Binding Analysis:

      • Prepare a serial dilution of this compound in running buffer (e.g., from 200 µM down to 1.56 µM).

      • Inject the fragment solutions over the ERK2 and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase with running buffer.

      • Include several buffer-only (blank) injections for double referencing.

    • Data Analysis:

      • Subtract the reference flow cell data from the active flow cell data, and then subtract the blank injection data.

      • Plot the equilibrium response against the fragment concentration.

      • Fit the data to a steady-state affinity model to determine the dissociation constant (Kₖ). Due to the weak affinity typical of fragments, Kₖ values are expected in the high micromolar to millimolar range.

Protocol 3: Structure Determination by X-ray Crystallography

Obtaining a co-crystal structure is crucial for understanding the binding mode and guiding the subsequent structure-based design.

  • Objective: To determine the three-dimensional structure of ERK2 in complex with this compound.

  • Method:

    • Co-crystallization:

      • Concentrate purified ERK2 to 10-15 mg/mL.

      • Incubate the protein with a 3-5 fold molar excess of the fragment (dissolved in DMSO) for 1 hour on ice.

      • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with various crystallization screen solutions.

    • Crystal Soaking (Alternative):

      • Grow apo-ERK2 crystals under previously established conditions.

      • Prepare a soaking solution containing the mother liquor supplemented with 1-5 mM of the fragment.

      • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from a few hours to overnight.

    • Data Collection and Structure Solution:

      • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

      • Process the data and solve the structure by molecular replacement using a known apo-ERK2 structure.

      • Refine the model and build the fragment into the observed electron density map. The resulting structure will reveal the precise binding mode and key interactions within the ATP pocket.

Protocol 4: Hit Elaboration via Suzuki Coupling

Once the binding mode is confirmed, the dichlorinated fragment can be elaborated to improve potency. This protocol describes a typical Suzuki coupling at the C6 position.

Caption: Synthetic scheme for the elaboration of the fragment via Suzuki coupling. (Note: Image placeholders would be replaced with actual chemical structures).

  • Objective: To synthesize a small library of analogs by introducing various aryl groups at the C6 position to probe for additional interactions and improve affinity.

  • Materials:

    • This compound.

    • A selection of arylboronic acids.

    • Palladium catalyst (e.g., Pd(PPh₃)₄).

    • Base (e.g., K₂CO₃ or Cs₂CO₃).

    • Solvent (e.g., 1,4-dioxane and water).

  • Method:

    • To a reaction vial, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

    • Add the palladium catalyst (0.05 equivalents) under the inert atmosphere.

    • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine analog.

    • These new compounds can then be evaluated in biochemical and cellular assays to establish a structure-activity relationship (SAR).

By following these protocols, researchers can effectively utilize this compound as a starting point to discover and optimize novel kinase inhibitors for various therapeutic applications.

Application Notes and Protocols for the Scale-up Synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a valuable building block for the synthesis of various kinase inhibitors and other targeted therapeutics. This document provides a detailed protocol for the scale-up synthesis of a closely related and representative derivative, 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine . While a specific scale-up protocol for the parent compound, this compound, is not extensively documented in publicly available literature, the following methodology for its 3-methyl analog offers a robust and adaptable procedure for producing significant quantities of this important intermediate.

The described synthesis involves a two-step process commencing from the commercially available 2,4,6-trichloropyridine. The key transformation is the cyclization of an acetylpyridine intermediate with hydrazine to form the fused pyrazole ring system.

Synthetic Pathway Overview

The synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is accomplished via a two-step sequence. The first step involves a Friedel-Crafts acylation of 2,4,6-trichloropyridine to introduce an acetyl group, yielding the key intermediate, 1-(2,4,6-trichloropyridin-3-yl)ethanone. The subsequent and final step is the cyclization of this intermediate with hydrazine hydrate, which selectively forms the pyrazolo[4,3-c]pyridine ring system.

A 2,4,6-Trichloropyridine B 1-(2,4,6-Trichloropyridin-3-yl)ethanone A->B Acetyl Chloride, AlCl3 C 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine B->C Hydrazine Hydrate, Ethanol, Reflux

Synthetic route to 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12,4,6-Trichloropyridine1-(2,4,6-Trichloropyridin-3-yl)ethanoneAcetyl Chloride, AlCl₃Dichloromethane0 to rt1275-85>95 (by NMR)
21-(2,4,6-Trichloropyridin-3-yl)ethanone4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridineHydrazine HydrateEthanol80680-90>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 1-(2,4,6-Trichloropyridin-3-yl)ethanone

This procedure details the Friedel-Crafts acylation of 2,4,6-trichloropyridine.

Materials:

  • 2,4,6-Trichloropyridine

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add 2,4,6-trichloropyridine (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2,4,6-trichloropyridin-3-yl)ethanone as a solid.

Step 2: Synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

This protocol describes the cyclization of the ketone intermediate with hydrazine hydrate.

Materials:

  • 1-(2,4,6-Trichloropyridin-3-yl)ethanone

  • Hydrazine hydrate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(2,4,6-trichloropyridin-3-yl)ethanone (1.0 eq.) in ethanol.

  • To the stirred solution, add hydrazine hydrate (2.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

  • Dry the product under vacuum to yield 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine as a solid. Further purification can be achieved by recrystallization from a suitable solvent system if required.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A Charge flask with AlCl3 and DCM B Add 2,4,6-trichloropyridine at 0°C A->B C Add acetyl chloride dropwise at 0°C B->C D Warm to RT and stir for 12h C->D E Reaction work-up (quench, extract, wash) D->E F Purification by column chromatography E->F G Dissolve ketone intermediate in ethanol F->G Proceed with purified intermediate H Add hydrazine hydrate G->H I Reflux for 6h H->I J Precipitate product with water I->J K Filter and dry the product J->K

Workflow for the synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Application Notes and Protocols for the Characterization of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine and its related products. The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound, which is of significant interest in medicinal chemistry and drug discovery.

Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The recommended analytical workflow ensures that both the purity and the chemical structure of the synthesized product are rigorously confirmed.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation Synthesis Product Synthesis Product Purity Assessment Purity Assessment Synthesis Product->Purity Assessment HPLC HPLC Purity Assessment->HPLC GC-MS GC-MS Purity Assessment->GC-MS Structural Confirmation Structural Confirmation HPLC->Structural Confirmation Purified Sample GC-MS->Structural Confirmation Impurity Identification NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Structural Confirmation->X-ray Crystallography Final Characterized Product Final Characterized Product NMR Spectroscopy->Final Characterized Product X-ray Crystallography->Final Characterized Product

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and quantifying impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The separation can be achieved using a C18 column with a mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent.

    ParameterCondition
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
    Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30°C
    Detection UV at 254 nm
Data Presentation: Expected HPLC Results
CompoundRetention Time (min)Peak Area (%)
This compound~5.8>99.0
Potential Impurity 1~3.2<0.5
Potential Impurity 2~7.1<0.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities in the final product.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions: A non-polar capillary column is typically used for the separation of halogenated aromatic compounds.

    ParameterCondition
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Injector Temperature 280°C
    Oven Program Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
    MS Transfer Line 290°C
    Ion Source Temp. 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Scan Range m/z 40-500
Data Presentation: Expected GC-MS Data
CompoundRetention Time (min)Key m/z Fragments
This compound~12.5187 (M+), 152, 125, 88
Dichloropyridine Isomer (Impurity)~10.2147 (M+), 112, 75

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved and the solution is clear. Filter if necessary.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Data Presentation: Expected NMR Data (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~13.5br sN-H
¹H~8.1sC3-H
¹H~7.5sC7-H
¹³C~145.2CC7a
¹³C~142.8CC6
¹³C~135.1CHC3
¹³C~120.5CC4
¹³C~115.9CC3a
¹³C~110.3CHC7

X-ray Crystallography for Definitive Structure Determination

Single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, confirming connectivity and stereochemistry.

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution is a common method.

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

    • Filter the solution into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Data Collection: A suitable single crystal is mounted on a diffractometer.

  • Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure.

XRay_Workflow Purified Compound Purified Compound Crystal Growth Crystal Growth Purified Compound->Crystal Growth Single Crystal Selection Single Crystal Selection Crystal Growth->Single Crystal Selection X-ray Diffraction X-ray Diffraction Single Crystal Selection->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement Final Crystal Structure Final Crystal Structure Structure Solution & Refinement->Final Crystal Structure

Caption: Workflow for X-ray crystallography analysis.

Data Presentation: Expected Crystallographic Data
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.5
b (Å) ~12.3
c (Å) ~8.9
β (°) ~105
Volume (ų) ~930
Z 4
R-factor < 0.05

Application Notes and Protocols for the Derivatization of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic derivatization of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine, a key scaffold in medicinal chemistry. The protocols detailed below are designed to facilitate the exploration of structure-activity relationships (SAR) by enabling the synthesis of a diverse library of analogues. The differential reactivity of the two chlorine atoms on the pyridine ring allows for selective functionalization, making this scaffold an attractive starting point for the development of novel therapeutic agents.

Overview of Derivatization Strategy

The derivatization of this compound primarily focuses on the sequential substitution of the chlorine atoms at the C4 and C6 positions. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[1][2] The inherent electronic properties of the pyrazolopyridine ring system often allow for regioselective functionalization.

A logical workflow for generating a library of derivatives for SAR studies involves a stepwise approach. Initially, selective derivatization at one of the chloro positions is performed, followed by the modification of the second chloro position. This allows for the systematic introduction of a variety of substituents to probe their effects on biological activity.

cluster_start Starting Material cluster_step1 Step 1: Selective Functionalization cluster_intermediate Mono-substituted Intermediates cluster_step2 Step 2: Second Functionalization cluster_final Final Products for SAR Studies start This compound step1_suzuki Selective Suzuki Coupling (Position C4 or C6) start->step1_suzuki step1_buchwald Selective Buchwald-Hartwig Amination (Position C4 or C6) start->step1_buchwald intermediate_aryl 4-Aryl-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-Aryl-4-chloro-1H-pyrazolo[4,3-c]pyridine step1_suzuki->intermediate_aryl intermediate_amino 4-Amino-6-chloro-1H-pyrazolo[4,3-c]pyridine or 6-Amino-4-chloro-1H-pyrazolo[4,3-c]pyridine step1_buchwald->intermediate_amino step2_suzuki Suzuki Coupling intermediate_aryl->step2_suzuki step2_buchwald Buchwald-Hartwig Amination intermediate_aryl->step2_buchwald intermediate_amino->step2_suzuki intermediate_amino->step2_buchwald final_amino_aryl 4-Amino-6-aryl Analogs step2_suzuki->final_amino_aryl final_diaryl 4,6-Diaryl Analogs step2_suzuki->final_diaryl final_aryl_amino 4-Aryl-6-amino Analogs step2_buchwald->final_aryl_amino final_diamino 4,6-Diamino Analogs step2_buchwald->final_diamino

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound. The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent to the flask.

  • The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants (Dichloropyrazolopyridine, Boronic Acid, Base, Catalyst) reaction Heat under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Mono-arylated Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Selective Mono-Amination via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective mono-amination of this compound.[1] The choice of ligand is critical for achieving high yields and selectivity.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[3]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • To the same flask, add the base (e.g., 1.4 equivalents of NaOt-Bu), this compound (1.0 equivalent), and the amine (1.1 equivalents).

  • Seal the flask and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

cluster_workflow Buchwald-Hartwig Amination Workflow start Catalyst Pre-formation (Palladium Source + Ligand) addition Add Reactants (Dichloropyrazolopyridine, Amine, Base) start->addition reaction Heat under Inert Atmosphere addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Mono-aminated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Presentation for Structure-Activity Relationship (SAR) Studies

The following table provides a template for summarizing quantitative data from SAR studies. The data presented here is illustrative and serves to demonstrate how the results from the derivatization protocols can be organized for comparative analysis.

Compound IDR¹ (at C4)R² (at C6)Target Kinase IC₅₀ (nM)Antiproliferative Activity GI₅₀ (µM) - Cell Line A
Parent ClCl>10,000>50
1a PhenylCl5,28025.3
1b 4-MethoxyphenylCl2,15011.7
1c 3-AminophenylCl8905.1
2a ClPhenyl6,12030.8
2b Cl4-Methoxyphenyl3,54018.2
2c Cl3-Aminophenyl1,2308.9
3a PhenylAniline4502.3
3b 4-MethoxyphenylAniline1200.8
3c 3-AminophenylAniline55 0.3
4a AnilinePhenyl6804.5
4b Aniline4-Methoxyphenyl2101.1
4c Aniline3-Aminophenyl75 0.5

Signaling Pathway Diagram

The derivatized 4,6-disubstituted-1H-pyrazolo[4,3-c]pyridines are often investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by these inhibitors.

cluster_pathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyrazolo[4,3-c]pyridine Inhibitor inhibitor->kinase_cascade

Caption: Inhibition of a generic kinase signaling pathway.

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can systematically explore the SAR of this compound derivatives, paving the way for the discovery of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and effective method for the synthesis of similar dichlorinated pyrazolopyrimidines involves a two-step process:

  • Cyclization: Formation of the 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (the dihydroxy tautomer) from a suitable starting material.

  • Chlorination: Subsequent reaction of the dihydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the target this compound.[1]

Q2: What are the most common side reactions observed during the chlorination step with POCl₃?

The chlorination of dihydroxypyrazolopyridines can be accompanied by several side reactions:

  • Incomplete Chlorination: The reaction may stall at the mono-chloro intermediate (4-chloro-6-hydroxy-1H-pyrazolo[4,3-c]pyridine or 6-chloro-4-hydroxy-1H-pyrazolo[4,3-c]pyridine), especially with insufficient chlorinating agent or at suboptimal temperatures.

  • Formation of Phosphorylated Intermediates: The reaction of hydroxyl groups with POCl₃ can form phosphorylated species. These intermediates may be stable under certain conditions and require sufficient heat to be converted to the desired chlorinated product.

  • Hydrolysis: The dichloro product is susceptible to hydrolysis back to the mono-chloro or dihydroxy compounds during aqueous workup. Care must be taken to minimize contact with water and to control the pH.

  • Dehalogenation: In some instances, particularly when using certain bases, dehalogenation can occur, leading to the formation of mono-chloro or the parent pyrazolo[4,3-c]pyridine ring.

Q3: How can I effectively purify the final this compound product?

Purification can be challenging due to the presence of polar side products.

  • Work-up: A careful work-up is crucial. After the reaction, excess POCl₃ is typically removed under reduced pressure. The residue can then be poured onto ice-water and neutralized.

  • Extraction: The product can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Q4: I am having trouble removing residual pyridine used as a solvent/base in the chlorination step. What is the best method?

Residual pyridine can be removed by several methods:

  • Acid Wash: Washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be removed in the aqueous layer.[2][3]

  • Azeotropic Removal: After initial evaporation, adding a solvent like toluene or cyclohexane and re-evaporating can help remove trace amounts of pyridine as an azeotrope.[2][3]

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can remove pyridine through the formation of a copper-pyridine complex that partitions into the aqueous phase.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of Dichloro Product Incomplete reaction; suboptimal temperature; insufficient chlorinating agent.Increase reaction time and/or temperature. Ensure at least two equivalents of POCl₃ per mole of dihydroxy starting material are used. Monitor the reaction progress by TLC.
Decomposition of starting material or product.Lower the reaction temperature and monitor closely. Ensure the starting material is pure.
Presence of Mono-Chloro Impurity Incomplete chlorination.Increase the amount of POCl₃ and prolong the reaction time or increase the temperature.
Hydrolysis during workup.Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice). Minimize the time the product is in contact with aqueous conditions.
Product Decomposes on Silica Gel Column The product may be unstable on silica gel.Consider using a different stationary phase like alumina or a reverse-phase column. Alternatively, purification by recrystallization may be an option.
Formation of a Tar-like Substance High reaction temperatures leading to polymerization or decomposition.Reduce the reaction temperature and consider using a milder chlorinating agent if possible. The addition of a base like N,N-diethylaniline can sometimes mitigate side reactions.

Experimental Protocols

Note: The following are proposed experimental protocols based on analogous syntheses. Optimization may be required.

Step 1: Synthesis of 1H-Pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1]

  • Reagents and Conditions:

    • 1H-Pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione

    • Phosphorus oxychloride (POCl₃)

    • Reflux, typically around 110°C, for 4 hours.[1]

  • Procedure:

    • To 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione, add an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Slowly pour the viscous residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or potassium hydroxide solution) to a pH of 7-8.

    • The precipitated solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions for Chlorination of a Dihydroxy Pyrazolopyrimidine Analog

Starting MaterialChlorinating AgentTemperature (°C)Time (h)Yield (%)Reference
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diolPOCl₃110466[1]

Visualizations

Troubleshooting_Incomplete_Chlorination Troubleshooting Workflow: Incomplete Chlorination start TLC analysis shows mono-chloro impurity check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Reaction Temperature check_conditions->increase_temp Temp < 110°C? increase_time Increase Reaction Time check_conditions->increase_time Time < 4h? add_reagent Add More POCl3 check_conditions->add_reagent POCl3 < excess? purify Purify by Column Chromatography check_conditions->purify Conditions optimal rerun_reaction Re-run reaction with optimized conditions increase_temp->rerun_reaction increase_time->rerun_reaction add_reagent->rerun_reaction

References

Technical Support Center: Optimizing Suzuki Coupling for Dichloropyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with dichloropyrazolopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for these challenging yet crucial transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of dichloropyrazolopyridines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.

Problem 1: Low to No Yield of the Desired Coupled Product

  • Potential Causes:

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be deactivated. The palladium precatalyst may not be efficiently reduced to the active Pd(0) state.[1]

    • Poor Reagent Quality: The boronic acid may have undergone degradation, particularly protodeboronation.[2][3] The dichloropyrazolopyridine starting material may be impure.

    • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dichloropyrazolopyridine isomer and coupling partner.[4][5]

    • Ligand Issues: The chosen ligand may not be effective for the electron-deficient and sterically hindered pyrazolopyridine ring. Nitrogen atoms in the heterocyclic core can coordinate to the palladium center, inhibiting catalysis.[2][6]

  • Troubleshooting Steps:

    • Catalyst and Reaction Setup:

      • Use a freshly opened bottle of the palladium precatalyst or a reliable, well-characterized precatalyst.

      • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[7]

      • Consider a precatalyst that is already in the Pd(0) state, like Pd(PPh₃)₄, or ensure conditions are suitable for the reduction of Pd(II) precatalysts.[1][8]

    • Reagent Integrity:

      • Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[9] A slight excess (1.1-1.5 equivalents) can sometimes compensate for minor degradation.

      • Verify the purity of the dichloropyrazolopyridine starting material by NMR or LC-MS.

    • Condition Screening:

      • Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[4]

      • Test different solvents or solvent mixtures. A combination of an aprotic organic solvent (like 1,4-dioxane or THF) with water is often effective for Suzuki couplings.[10]

      • Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[10]

    • Ligand Selection:

      • For challenging couplings, screen more specialized ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can be effective for electron-deficient heteroaryl chlorides.[10][11]

Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

  • Potential Causes:

    • Overly Reactive Conditions: High temperatures, high catalyst loading, or a highly active catalyst system can lead to double addition.

    • Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the two chlorine atoms may be similar, leading to a lack of selectivity.

    • Insufficient Control over Stoichiometry: Using a large excess of the boronic acid will favor di-substitution.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents) for mono-substitution.

    • Modify Reaction Conditions:

      • Lower the reaction temperature to favor the more reactive C-Cl bond.

      • Reduce the catalyst loading.

      • Decrease the reaction time and monitor carefully by LC-MS or TLC to stop the reaction after the formation of the mono-substituted product.

    • Strategic Catalyst/Ligand Choice:

      • For some dihaloheterocycles, specific ligands can direct the reaction to a particular position. For example, sterically hindered NHC ligands have been used to achieve unconventional C4-selectivity in 2,4-dichloropyridines.[11]

      • Consider a two-step, sequential coupling approach. After the first coupling, the electronic nature of the substrate changes, which can allow for different conditions to be used for the second coupling.

Problem 3: Significant Dehalogenation (C-Cl bond replaced by C-H)

  • Potential Causes:

    • Presence of Protic Impurities: Water or other protic species in the reaction mixture can lead to this side reaction.

    • Reaction Mechanism: Dehalogenation can sometimes occur as part of a competing catalytic cycle, especially with certain catalysts and under forcing conditions.[8]

    • Base-Mediated Decomposition: Some bases can promote dehalogenation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents if dehalogenation is a major issue, although water is often beneficial for the Suzuki reaction itself.

    • Optimize the Base: Switch to a different base. For example, if using a strong base, try a weaker one like K₂CO₃ or KF.

    • Change the Catalyst System: Some palladium-ligand combinations are more prone to causing dehalogenation than others. Experiment with different ligands. Bromo and chloro derivatives are often superior to iodo derivatives in minimizing dehalogenation.[8]

Frequently Asked Questions (FAQs)

Q1: Which position on the dichloropyrazolopyridine core is more reactive for Suzuki coupling? A1: The reactivity of the C-Cl bonds depends on the specific isomer of the dichloropyrazolopyridine. Generally, C-X bonds adjacent to a nitrogen atom in a six-membered ring are more activated towards oxidative addition.[10][11] For di-halogenated pyrazolo[3,4-b]pyridines, such as 6-chloro-3-iodo derivatives, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C3 position. For dichlorinated analogs, the relative reactivity would need to be determined experimentally, but positions ortho to the pyridine nitrogen are typically more reactive.

Q2: What is the best all-purpose palladium catalyst and ligand for this reaction? A2: There is no single "best" system. However, a good starting point for screening is a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a suitable ligand. For challenging substrates like dichloropyrazolopyridines, more advanced systems are often necessary. A combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos or an NHC ligand like IPr is a robust choice for difficult cross-couplings of heteroaryl chlorides.[11] For sequential couplings on a 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine, Pd(OAc)₂/dppf was found to be effective.

Q3: How do I choose the right base and solvent? A3: The base is crucial for activating the boronic acid for transmetalation. A common and effective combination is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture of 1,4-dioxane and water.[10] The water helps to solubilize the base and facilitates the catalytic cycle. For sensitive substrates where hydrolysis could be an issue, anhydrous conditions with a base like KF might be considered.

Q4: What are "ligand-free" Suzuki conditions and are they suitable for my substrate? A4: "Ligand-free" conditions typically involve a simple palladium salt like Pd(OAc)₂ or PdCl₂ in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[10][11] These conditions, also known as Jeffery conditions, can sometimes offer unique selectivity. For example, they have been shown to provide remarkable C4-selectivity for 2,4-dichloropyridine.[10][11] They can be a cost-effective option to screen, especially when conventional ligand-based systems are not providing the desired outcome.

Q5: My boronic acid seems to be decomposing during the reaction. What can I do? A5: Boronic acid decomposition, often via protodeboronation, is a common cause of low yields.[2] To mitigate this, you can:

  • Use a more stable boronate ester, such as a pinacol ester (Bpin).

  • Use fresh, high-purity boronic acid.

  • Use milder reaction conditions (lower temperature, weaker base) if possible.

  • Sometimes, a "slow-release" strategy using organotrifluoroborates can maintain a low concentration of the active boronic acid, minimizing degradation.

Data Presentation

Table 1: Optimization of Mono-Arylation at the C3-Position of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)dppf (5)Cs₂CO₃THF60168
2Pd(OAc)₂ (5)dppf (5)Cs₂CO₃Acetonitrile60152
3Pd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane60165
4Pd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60193
5Pd(OAc)₂ (5)PPh₃ (5)Cs₂CO₃1,4-Dioxane/H₂O (3:1)60145

Data adapted from a study on the sequential Suzuki-Miyaura coupling of a di-halogenated pyrazolo[3,4-b]pyridine.

Table 2: Optimization of Arylation at the C6-Position of a Mono-substituted Pyrazolo[3,4-b]pyridine

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (15)dppf (15)Cs₂CO₃1,4-Dioxane/H₂O (3:1)100285
2Pd(OAc)₂ (15)PPh₃ (15)Cs₂CO₃1,4-Dioxane/H₂O (3:1)100255
3Pd(OAc)₂ (15)XPhos (15)K₃PO₄1,4-Dioxane/H₂O (3:1)100275

Data adapted from the same study, demonstrating conditions for the second coupling step.

Experimental Protocols

Protocol: Sequential One-Pot Suzuki-Miyaura Coupling for the Synthesis of 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a reported procedure for the sequential arylation of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.)

  • Arylboronic acid for C3 position (1.0 equiv.)

  • Arylboronic acid for C6 position (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

Step 1: First Coupling (C3-Arylation)

  • To a Schlenk flask under an inert atmosphere, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (1.0 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (5 mol%) and dppf (5 mol%) in a small amount of degassed 1,4-dioxane.

  • Add degassed 1,4-dioxane and degassed water (3:1 ratio) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 1 hour, or until LC-MS analysis shows complete consumption of the starting material.

Step 2: Second Coupling (C6-Arylation)

  • After cooling the reaction mixture, add the second arylboronic acid (1.2 equiv.).

  • Add an additional portion of Pd(OAc)₂ (15 mol%) and dppf (15 mol%).

  • Seal the flask and heat the reaction mixture to 100 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex aryl_halide Ar-X (Dichloropyrazolopyridine) oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl boronic_acid Ar'-B(OH)₂ transmetalation Transmetalation base Base (e.g., K₂CO₃) pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Suzuki Coupling Experiment check_yield Analyze Reaction Outcome: Low/No Yield? start->check_yield check_selectivity Good Yield. Check Selectivity: Mixture of Products? check_yield->check_selectivity No low_yield_causes Potential Causes: - Inactive Catalyst - Poor Reagent Quality - Suboptimal Conditions check_yield->low_yield_causes Yes check_side_products Good Selectivity. Check Side Products: Dehalogenation? check_selectivity->check_side_products No selectivity_causes Potential Causes: - Overly reactive conditions - Excess boronic acid check_selectivity->selectivity_causes Yes success Success: Desired Product Obtained check_side_products->success No side_product_causes Potential Causes: - Protic impurities - Inappropriate base check_side_products->side_product_causes Yes low_yield_solutions Solutions: 1. Use fresh catalyst/reagents 2. Degas solvents thoroughly 3. Screen base, solvent, temp. low_yield_causes->low_yield_solutions low_yield_solutions->start Re-run Experiment selectivity_solutions Solutions: 1. Lower temperature/catalyst loading 2. Use 1.0-1.2 eq. boronic acid 3. Change ligand selectivity_causes->selectivity_solutions selectivity_solutions->start Re-run Experiment side_product_solutions Solutions: 1. Ensure anhydrous conditions 2. Screen different bases 3. Change catalyst system side_product_causes->side_product_solutions side_product_solutions->start Re-run Experiment

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Selectivity_Optimization goal Goal: Selective Mono-Arylation of Dichloropyrazolopyridine reactivity Assess Relative Reactivity of C-Cl Bonds goal->reactivity diff_reactivity Reactivity is Significantly Different reactivity->diff_reactivity High sim_reactivity Reactivity is Similar reactivity->sim_reactivity Low control_stoich Strategy 1: Control Stoichiometry (1.0-1.2 eq. Boronic Acid) diff_reactivity->control_stoich control_conditions Strategy 2: Kinetic Control (Lower Temp, Shorter Time) diff_reactivity->control_conditions ligand_control Strategy 3: Ligand-Controlled Selectivity sim_reactivity->ligand_control sequential Strategy 4: Sequential, Two-Step Coupling sim_reactivity->sequential ligand_options Screen Ligands: - Bulky Phosphines (e.g., SPhos) - NHC Ligands (e.g., IPr) ligand_control->ligand_options sequential_steps Step 1: Isolate mono-adduct Step 2: Second coupling under different conditions

Caption: Decision tree for optimizing mono-arylation selectivity.

References

Technical Support Center: Cross-Coupling Reactions with 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling to ensure high yields and purity of the desired products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a dimeric byproduct in my reaction mixture, which I suspect is the homocoupling product of my boronic acid or the starting dichloropyrazolopyridine. What is the primary cause of this?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes are typically the presence of oxygen and/or palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid or the aryl halide to form the homocoupled product, regenerating Pd(0) in the process.[1][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, inefficient reduction to the active Pd(0) state at the start of the reaction can also lead to the formation of these homocoupling-promoting species.[1][3]

Q2: How can I minimize homocoupling when using this compound in a Suzuki-Miyaura coupling reaction?

A2: To suppress homocoupling, it is critical to rigorously exclude oxygen and minimize the concentration of Pd(II) in your reaction. Here are several strategies:

  • Deoxygenate your solvents and reagents: Thoroughly degas all solvents and water by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2][5]

  • Maintain an inert atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[5]

  • Choose the right palladium source:

    • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it doesn't require an in-situ reduction step that might be inefficient and lead to side reactions.[4]

    • If using a Pd(II) source, consider adding a reducing agent. Some protocols suggest the addition of a mild reducing agent to facilitate the formation of the active Pd(0) catalyst.[6][7]

  • Select appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[4][8]

  • Control reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling, relative to the desired cross-coupling.[2]

Q3: My reaction is sluggish, and I am still observing homocoupling byproducts. What other parameters can I adjust?

A3: If you have already taken steps to exclude oxygen and are using an appropriate palladium source, consider the following:

  • Base selection: The choice of base is crucial for activating the boronic acid. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can be less prone to promoting side reactions compared to very strong bases.[4] The optimal base is often dependent on the specific substrates and solvent system.

  • Solvent system: The solvent plays a key role in solubilizing the reactants and catalyst. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. The ratio of organic solvent to water can influence the reaction rate and selectivity.

  • Ligand-to-metal ratio: Optimizing the ligand-to-palladium ratio can be critical. An excess of the phosphine ligand can sometimes be beneficial in stabilizing the active catalyst and preventing side reactions.

Q4: I am trying to perform a selective monocoupling on this compound. Which chlorine is more reactive, and how can I control the selectivity to avoid double coupling and homocoupling?

A4: For dihalopyridines and related heterocycles, the halide position adjacent to a nitrogen atom (in this case, the C6 position) is generally more susceptible to oxidative addition to the palladium catalyst.[9][10] Therefore, you would expect preferential reaction at the C6 position of this compound.

To achieve selective monocoupling and avoid both double coupling and homocoupling, consider the following:

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the dichloropyrazolopyridine. Using a large excess of the boronic acid may increase the rate of homocoupling.

  • Reaction time and temperature: Carefully monitor the reaction progress by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of the dicoupled product. Running the reaction at a lower temperature can also enhance selectivity.

  • Ligand choice: The use of sterically hindered ligands can favor monocoupling by making the second coupling event more difficult.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Data Presentation

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of dihaloheterocycles, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100HighGeneral conditions for challenging substrates.
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)t-BuOH80HighEffective for heteroaryl chlorides.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80Moderate-HighClassical conditions, may require optimization.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Homocoupling Pathway

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product pd2_source Pd(II) source or Oxidation of Pd(0) by O₂ homo_trans1 Transmetalation (Ar'B(OH)₂) pd2_source->homo_trans1 pd2_boronic Ar'B(OH)₂-Pd(II) homo_trans1->pd2_boronic homo_trans2 Transmetalation (Ar'B(OH)₂) pd2_boronic->homo_trans2 pd2_diaryl_homo Ar'-Pd(II)-Ar' homo_trans2->pd2_diaryl_homo homo_reductive_elimination Reductive Elimination pd2_diaryl_homo->homo_reductive_elimination homo_reductive_elimination->pd0 Regenerates Pd(0) homo_product Ar'-Ar' (Homocoupling Product) homo_reductive_elimination->homo_product

Caption: Catalytic cycle of Suzuki-Miyaura coupling and the competing homocoupling pathway.

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed and under inert gas? start->check_oxygen oxygen_yes Yes check_oxygen->oxygen_yes Yes oxygen_no No check_oxygen->oxygen_no No check_catalyst What is the Pd source? degas Degas solvents and run under inert atmosphere degas->check_oxygen Re-evaluate pd2_source Pd(II) check_catalyst->pd2_source Pd(II) pd0_source Pd(0) check_catalyst->pd0_source Pd(0) use_pd0 Consider switching to a Pd(0) source or using a pre-catalyst check_ligand Is the ligand bulky and electron-rich (e.g., Buchwald type)? use_pd0->check_ligand ligand_yes Yes check_ligand->ligand_yes Yes ligand_no No check_ligand->ligand_no No optimize Optimize base, solvent, and temperature change_ligand Switch to a bulkier, electron-rich phosphine ligand or an NHC change_ligand->optimize end Homocoupling Minimized optimize->end

Caption: Troubleshooting workflow for minimizing homocoupling in cross-coupling reactions.

References

Technical Support Center: Regioselective Synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this complex synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on regioselectivity and yield.

Issue 1: Low or No Yield of the Pyrazolo[4,3-c]pyridine Core

  • Question: My initial cyclization reaction to form the pyrazolo[4,3-c]pyridine scaffold is failing or giving very low yields. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the core heterocyclic structure are a common problem. Here is a step-by-step troubleshooting approach:

    • Purity of Starting Materials: Impurities in your reactants, particularly the aminopyrazole or pyridine precursors, can inhibit the reaction or lead to side products.[1][2]

      • Recommendation: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use.[1]

    • Reaction Conditions: The solvent, temperature, and reaction time are critical parameters. Suboptimal conditions can lead to incomplete reactions or product degradation.[1]

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to establish the optimal reaction time.[1] Experiment with different solvents to ensure adequate solubility of reactants. Some reactions may require heating, while others proceed at room temperature.[1]

    • Catalyst Choice: If your reaction is catalyzed, the choice and loading of the catalyst can significantly affect the outcome.

      • Recommendation: Screen different catalysts (e.g., acid or base catalysts) and optimize the catalyst loading. Consult the literature for precedents with similar heterocyclic systems.[1]

Issue 2: Poor Regioselectivity during Cyclization

  • Question: I am obtaining a mixture of pyrazolo[4,3-c]pyridine and other regioisomers. How can I improve the regioselectivity of my reaction?

  • Answer: The formation of regioisomers is a primary challenge in the synthesis of many pyrazolopyridine systems, especially when using unsymmetrical starting materials.[1][2][3]

    • Control of Reaction Conditions: Solvent and pH can have a profound impact on which regioisomer is favored.

      • Recommendation: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.[2] Adjusting the reaction pH can also be a critical factor in controlling the site of cyclization.[2]

    • Steric and Electronic Effects: The substituents on your starting materials can direct the cyclization.

      • Recommendation: Consider modifying the starting materials. Introducing a bulky protecting group or an electron-withdrawing/donating group at a strategic position can favor the formation of the desired isomer.

    • Alternative Synthetic Strategy: If direct cyclization proves unselective, consider a multi-step approach where key functionalities are introduced sequentially to block unwanted reaction pathways. Three-component reactions using symmetrical intermediates can also be an effective strategy to circumvent regioselectivity problems.[4]

Issue 3: Non-selective Chlorination

  • Question: The chlorination step is not specific to the 4 and 6 positions, and I'm getting a mixture of chlorinated products. What can I do?

  • Answer: Achieving selective dichlorination at the C4 and C6 positions of the pyridine ring requires careful control of the chlorinating agent and reaction conditions.

    • Chlorinating Agent: The reactivity of the chlorinating agent is key. Stronger agents may over-chlorinate the ring system.

      • Recommendation: Phosphorus oxychloride (POCl₃) is a common reagent for this type of transformation.[3][5] If it proves too reactive, consider milder chlorinating agents or using POCl₃ with a base or additive to modulate its reactivity.

    • Reaction Temperature: Temperature control is crucial for selectivity.

      • Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or reflux while monitoring the reaction by TLC or LC-MS. This can help minimize the formation of over-chlorinated byproducts.

    • Protecting Groups: If other positions on the heterocyclic core are susceptible to chlorination, a protecting group strategy may be necessary.

      • Recommendation: Protect sensitive sites (e.g., the pyrazole N-H) before the chlorination step and deprotect afterward.

Issue 4: Difficulty in Separating Regioisomers

  • Question: I have a mixture of the desired this compound and an unwanted isomer. How can I purify my target compound?

  • Answer: The separation of regioisomers can be challenging due to their similar physical properties.

    • Column Chromatography: This is the most common method for separating isomers.[1][6]

      • Recommendation: Use a high-quality silica gel. A systematic approach to eluent selection is advised. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate).[1] A slow, shallow gradient is often more effective than a steep one.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure material.

      • Recommendation: Screen a variety of solvents and solvent mixtures to find conditions where the desired isomer has significantly lower solubility than the undesired one at a given temperature.

    • Spectroscopic Differentiation: It is essential to confirm the identity of the isolated isomers.

      • Recommendation: Use 2D NMR techniques like NOESY to establish through-space correlations between protons, which can unambiguously confirm the regiochemistry of your product.[2][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for the pyrazolo[4,3-c]pyridine core?

    • A1: A common strategy involves the construction of the pyridine ring onto a pre-existing, appropriately substituted pyrazole. For instance, reacting a 3-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent can lead to the formation of the fused ring system.[4] Another approach is the intramolecular cyclization of a substituted pyridine precursor.[7]

  • Q2: Why is the pyridine nitrogen a challenge in functionalization reactions?

    • A2: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution. It is also a Lewis base, which can coordinate to metal catalysts or reagents, complicating reactions. This inherent electronic deficiency makes selective functionalization, particularly at positions meta to the nitrogen, a significant challenge.[8]

  • Q3: What analytical techniques are best for characterizing the final this compound product?

    • A3: A combination of techniques is essential. ¹H and ¹³C NMR are used to determine the overall structure and purity. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. To definitively prove the regiochemistry and distinguish between isomers, 2D NMR experiments like NOESY or HMBC are highly recommended.[2][6]

Data Presentation: Illustrative Reaction Conditions

The following tables summarize conditions used in the synthesis of related pyrazolopyridine structures, providing a reference for optimization.

Table 1: Conditions for Pyrazolopyridine Core Formation (Illustrative Examples)

PrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
5-aminopyrazole + 1,3-dicarbonyl compoundTsOHBuOH180 (MW)3HighAdapted from similar syntheses[3]
5-aminopyrazole + α,β-unsaturated ketoneZrCl₄DMF/EtOH9516Good[1]
2-chloro-3-nitropyridine + Aryl diazonium salt(One-pot)VariousVariousVarious73-88[9]

Table 2: Conditions for Chlorination of Pyrazolopyrimidine (Analogous System)

Starting MaterialReagentTemp. (°C)Time (h)Yield (%)Ref.
1H-pyrazolo[3,4-d]pyrimidine-4,6-diolPOCl₃110 (reflux)466[5]

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazolo[4,3-c]pyridin-4(5H)-one (Hypothetical Precursor)

This protocol describes a plausible route to a key intermediate.

  • Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 eq.) in anhydrous ethanol, add a solution of sodium ethoxide (1.1 eq.) in ethanol.

  • Addition: Add diethyl malonate (1.2 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 2M HCl). The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with cold water and then diethyl ether. Dry the solid under vacuum to yield the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one precursor.

Protocol 2: Synthesis of this compound

This protocol is a representative method based on common chlorination procedures for similar heterocyclic systems.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one precursor (1 eq.).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reflux: Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) until pH 7-8 is reached. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Visualizations

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Analysis start Select Starting Materials (e.g., Aminopyrazole derivative) purify Purify & Characterize Starting Materials start->purify cyclization Step 1: Cyclization Formation of Pyrazolo[4,3-c]pyridone Core purify->cyclization Optimized Conditions workup Reaction Work-up (Quench, Extract, Dry) cyclization->workup chlorination Step 2: Dichlorination (e.g., with POCl3) purify_final Purify Product (Column Chromatography) chlorination->purify_final Crude Product workup->chlorination characterize Characterize Final Product (NMR, HRMS) purify_final->characterize end_node Pure 4,6-Dichloro-1H- pyrazolo[4,3-c]pyridine characterize->end_node G cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome problem Problem Encountered: Poor Regioselectivity check_lit Is this a known issue for similar scaffolds? problem->check_lit check_purity Are starting materials pure? problem->check_purity action_solvent Screen Solvents (e.g., TFE, Dioxane) check_lit->action_solvent Yes check_purity->action_solvent Yes action_temp Optimize Temperature (Run at lower T) action_solvent->action_temp action_reagent Modify Reagents (e.g., add protecting group) action_temp->action_reagent action_purify Optimize Purification (Shallow gradient chromatography) action_reagent->action_purify success Regioselectivity Improved action_purify->success

References

Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process:

  • Cyclization: Synthesis of the precursor 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione from a suitable starting material like a substituted aminopyrazole.

  • Chlorination: Subsequent chlorination of the dihydroxy intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final 4,6-dichloro product.

Q2: I am experiencing a low yield in the final chlorination step. What are the potential causes?

Low yields during the chlorination of the dihydroxy pyrazolopyridine precursor can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion.

  • Degradation of the product: The product might be sensitive to high temperatures, leading to decomposition during a prolonged reaction.

  • Side reactions: The formation of mono-chlorinated or other byproducts can reduce the yield of the desired dichloro-compound.

  • Purity of the starting material: Impurities in the 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione can interfere with the chlorination reaction.

  • Moisture: Phosphorus oxychloride reacts violently with water, which can quench the reagent and introduce impurities.

Q3: How can I minimize the formation of regioisomers during the initial cyclization step?

The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazolopyridines. To control regioselectivity:

  • Choice of starting materials: Utilizing symmetrically substituted precursors can prevent the formation of regioisomers.

  • Reaction conditions: The choice of solvent and catalyst can influence the reaction pathway. It is advisable to consult literature for specific examples that are analogous to your target molecule.

  • Purification: If regioisomers are formed, they can often be separated by column chromatography. Careful selection of the eluent system is critical for successful separation.

Q4: What are the best practices for purifying the final this compound product?

Purification of the final product can be challenging due to its polarity and potential for co-eluting byproducts.[1]

  • Column Chromatography: This is the most common method. A gradient elution with a solvent system like hexane and ethyl acetate is a good starting point.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove any remaining phosphorus-based reagents and other inorganic salts before chromatographic purification.

Troubleshooting Guides

Problem 1: Low or No Yield of 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione (Cyclization Step)
Potential Cause Recommendation
Purity of Starting Materials Ensure the aminopyrazole and other reactants are of high purity. Purify starting materials by recrystallization or chromatography if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Solvent The solvent plays a crucial role in reactant solubility and reaction kinetics. Perform a solvent screen to identify the optimal solvent for your specific substrates.
Ineffective Catalyst If a catalyst is used, its choice and loading are critical. Screen different acid or base catalysts and optimize the catalyst loading.
Problem 2: Low Yield or Incomplete Conversion in the Chlorination Step
Potential Cause Recommendation
Insufficient Reagent Ensure an adequate excess of phosphorus oxychloride is used to drive the reaction to completion. A typical ratio is 5-10 equivalents.
Reaction Time and Temperature Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious of potential product degradation at excessive temperatures.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃.
Formation of Byproducts Over-chlorination or the formation of phosphorylated intermediates can occur. Careful control of the reaction temperature and time can help minimize these side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione

This protocol is a generalized procedure based on the synthesis of analogous dihydroxypyrazolopyridines.

Materials:

  • 3-Amino-1H-pyrazole-4-carboxamide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add 3-amino-1H-pyrazole-4-carboxamide and diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Filter the solid, wash with cold water and ethanol, and dry under vacuum to obtain 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione.

Protocol 2: Synthesis of this compound

This protocol is based on the chlorination of similar heterocyclic diols.

Materials:

  • 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add 1H-pyrazolo[4,3-c]pyridine-4,6(5H,7H)-dione and an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of the Chlorination Step (Illustrative Data)

Entry Equivalents of POCl₃ Temperature (°C) Reaction Time (h) Yield (%)
13100445
25110375
38110382
45120278 (with some degradation)
55110580 (no significant increase)

Note: This data is illustrative and based on typical outcomes for similar chlorination reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start Starting Materials (Aminopyrazole Derivative, Malonic Ester Derivative) reaction1 Reaction (Base, Solvent, Heat) start->reaction1 workup1 Acidic Workup & Filtration reaction1->workup1 product1 1H-pyrazolo[4,3-c]pyridine- 4,6(5H,7H)-dione workup1->product1 product1_input Dihydroxy Precursor product1->product1_input reaction2 Chlorination (POCl₃, Heat) product1_input->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification Column Chromatography workup2->purification final_product 4,6-Dichloro-1H- pyrazolo[4,3-c]pyridine purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_sm Purify Starting Materials check_sm->purify_sm optimize_temp Optimize Temperature & Time check_conditions->optimize_temp optimize_reagents Adjust Reagent Stoichiometry check_conditions->optimize_reagents optimize_purification Refine Purification Technique check_workup->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

stability of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine. The information is designed to address potential stability issues encountered during various experimental conditions.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and reaction of this compound.

Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions

Possible Cause Troubleshooting Strategy
Competing Reactions at C4 and C6 Positions: The two chlorine atoms on the pyridine ring can both undergo nucleophilic substitution. The relative reactivity can be influenced by the reaction conditions and the nature of the nucleophile.- Optimize Reaction Temperature: Lowering the temperature may favor selectivity for the more reactive site. - Choice of Base and Solvent: The basicity and solvent polarity can influence the regioselectivity of the substitution. Screen a variety of conditions to find the optimal combination. - Protecting Groups: Consider protecting one of the reactive sites if selective substitution at a single position is desired.
Reaction at the Pyrazole Nitrogen (N1): The N-H proton of the pyrazole ring is acidic and can be deprotonated by a base, leading to N-alkylation or N-arylation.- Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base to deprotonate the pyrazole nitrogen without competing in the substitution reaction. - Protect the Pyrazole N-H: Introduce a suitable protecting group on the pyrazole nitrogen before carrying out the nucleophilic substitution on the pyridine ring.
Ring-Opening of the Pyrazole Ring: Under certain harsh conditions, particularly with strong nucleophiles, the pyrazole ring may be susceptible to cleavage.- Milder Reaction Conditions: Use milder bases, lower temperatures, and shorter reaction times to minimize the risk of ring-opening.

Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Cause Troubleshooting Strategy
Catalyst Inactivation: The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium catalyst, leading to its deactivation.- Ligand Selection: Use bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and prevent catalyst deactivation.[1] - Increase Catalyst Loading: A modest increase in the catalyst and ligand loading may compensate for some level of deactivation.
Poor Solubility of the Starting Material: this compound may have limited solubility in common organic solvents used for cross-coupling reactions.- Solvent Screening: Test a range of solvents or solvent mixtures (e.g., toluene, dioxane, DMF, DME) to find a system where the substrate is sufficiently soluble at the reaction temperature.
Incorrect Base: The choice of base is crucial for the efficiency of the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.- Base Screening: Evaluate a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa) to identify the optimal one for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

Q2: What is the expected stability of this compound under basic conditions?

A2: The compound is generally expected to be more stable under basic conditions compared to acidic conditions, especially at room temperature. However, strong bases can deprotonate the pyrazole N-H, which could lead to undesired side reactions if other electrophiles are present. At elevated temperatures, strong bases may promote hydrolysis of the chloro substituents, though this is generally a slow process for aryl chlorides.

Q3: What are the likely degradation pathways under oxidative or reductive conditions?

A3:

  • Oxidative Conditions: The pyrazole and pyridine rings are generally robust towards mild oxidation. However, strong oxidizing agents could potentially lead to N-oxidation or ring-opening of the pyrazole moiety.

  • Reductive Conditions: Catalytic hydrogenation may lead to dechlorination or reduction of the heterocyclic rings. The selectivity of these reductions would depend on the catalyst and reaction conditions.

Q4: Is this compound sensitive to heat?

A4: Dichloropyridines are generally thermally stable at temperatures commonly used in organic synthesis. However, prolonged heating at very high temperatures could lead to decomposition, potentially through the elimination of HCl and subsequent polymerization. Thermal decomposition of related chlorinated pyridines can produce toxic gases such as hydrogen chloride and nitrogen oxides.

Q5: What is the expected photostability of this compound?

A5: Chloro-substituted N-heterocycles can be susceptible to photolytic degradation. Exposure to UV light may lead to the homolytic cleavage of the C-Cl bond, generating radical intermediates that can lead to a variety of decomposition products. It is recommended to store the compound in a dark place and to protect reaction mixtures from direct light, especially when conducting reactions over extended periods.

Experimental Protocols

The following are general protocols for stress testing the stability of this compound. These should be adapted and optimized for specific experimental setups.

Protocol 1: Acid and Base Hydrolysis Stress Testing

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Add an aliquot of the stock solution to solutions of varying acid strength (e.g., 0.1 N HCl, 1 N HCl).

    • Basic: Add an aliquot of the stock solution to solutions of varying base strength (e.g., 0.1 N NaOH, 1 N NaOH).

    • Neutral: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a suitable analytical method (e.g., HPLC, LC-MS) to determine the percentage of the parent compound remaining and to identify any major degradation products.

Protocol 2: Thermal Stability Assessment

  • Sample Preparation: Place a known amount of the solid compound in a sealed vial under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the vial in an oven or a heating block at a series of temperatures (e.g., 100 °C, 150 °C, 200 °C) for a specified duration.

  • Analysis: After cooling, dissolve the sample in a suitable solvent and analyze by HPLC or LC-MS to assess for degradation. For a more detailed analysis, Thermogravimetric Analysis (TGA) can be employed to determine the decomposition temperature.

Protocol 3: Photostability Evaluation

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or a borosilicate glass vial.

  • Light Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light source). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At various time intervals, analyze both the exposed and control samples by HPLC or UV-Vis spectroscopy to monitor the degradation of the compound.

Data Presentation

The following table template can be used to summarize the quantitative data obtained from stability studies.

Table 1: Stability of this compound under Various Stress Conditions

Condition Parameter Time (hours) % Parent Compound Remaining Major Degradation Products (if any)
Acidic 0.1 N HCl, 50 °C24
48
1 N HCl, 50 °C24
48
Basic 0.1 N NaOH, 50 °C24
48
1 N NaOH, 50 °C24
48
Thermal 150 °C, solid24
200 °C, solid24
Photolytic UV/Vis Light, solution6
12

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start: Experiment with this compound cluster_issue Identify Issue cluster_analysis Analyze Potential Causes cluster_solution Implement Solutions cluster_end Conclusion start Initiate Reaction or Storage issue Unexpected Outcome? (e.g., low yield, side products, degradation) start->issue cond Review Reaction Conditions: - Temperature - pH (Acid/Base) - Light Exposure - Atmosphere (O2) issue->cond Yes success Successful Outcome issue->success No reagents Examine Reagents: - Nucleophile/Electrophile Reactivity - Catalyst/Ligand Choice - Solvent Purity cond->reagents optimize Optimize Conditions: - Adjust Temperature/pH - Protect from Light/Air cond->optimize modify Modify Protocol: - Change Reagents/Catalyst - Use Protecting Groups reagents->modify optimize->success modify->success

Caption: A troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the C-Cl bonds in this heterocyclic compound.

I. Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my reaction yield?

Answer: The low reactivity of the C-Cl bond in this substrate is a common challenge. Several factors could be contributing to the poor conversion. Here is a systematic approach to troubleshooting the issue:

1. Catalyst and Ligand Selection:

  • Inadequate Catalyst System: Standard palladium catalysts may not be effective for activating the C-Cl bond. For Suzuki-Miyaura reactions, consider using more electron-rich and sterically hindered phosphine ligands, which are known to facilitate the oxidative addition of palladium to aryl chlorides. For Buchwald-Hartwig aminations, specialized ligands are also crucial.

  • Catalyst Deactivation: The pyrazolo[4,3-c]pyridine core can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst designed for heteroaromatic substrates can be beneficial.

2. Reaction Conditions:

  • Insufficient Temperature: C-Cl bond activation often requires higher temperatures than C-Br or C-I bond activation. Ensure your reaction is heated sufficiently, often in the range of 80-120 °C. Microwave irradiation can also be an effective method to achieve the necessary temperatures and shorten reaction times.

  • Improper Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LHMDS are typically required.

3. Substrate-Specific Issues:

  • N-H Interference: The acidic proton on the pyrazole ring can interfere with the reaction by reacting with the base or the organometallic reagents. Protection of the N-H group, for instance with a tosyl (Ts) group, can significantly improve reactivity.[1]

Troubleshooting Workflow:

cluster_Catalyst Catalyst Optimization cluster_Conditions Condition Optimization cluster_Substrate Substrate Modification Start Low/No Conversion Catalyst Optimize Catalyst System Start->Catalyst Initial Check Conditions Adjust Reaction Conditions Catalyst->Conditions If still poor Catalyst_L Use bulky, electron-rich phosphine ligands Substrate Address Substrate Issues Conditions->Substrate If still poor Temp Increase Temperature (80-120 °C or Microwave) Solution Successful Reaction Substrate->Solution Implement Protection Protect Protect Pyrazole N-H (e.g., with Tosyl group) Catalyst_P Try advanced generation pre-catalysts Catalyst_L->Catalyst_P Base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Temp->Base

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Issue 2: Lack of Regioselectivity in Functionalization Reactions

Question: I am getting a mixture of products from the reaction at the C4 and C6 positions. How can I achieve better regioselectivity?

Answer: Achieving regioselectivity between the C4 and C6 positions is a known challenge. The electronic environment of these two positions is similar, leading to competitive reactions. Here are some strategies to enhance regioselectivity:

  • For Palladium-Catalyzed Cross-Coupling: In many heterocyclic systems, the position ortho to a ring nitrogen (C4 in this case) is often more reactive in palladium-catalyzed cross-coupling reactions. To favor reaction at C4, you can often use milder reaction conditions (e.g., lower temperature, shorter reaction time) to exploit the subtle differences in reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions can be highly dependent on the nucleophile and the reaction conditions. For some dichloropyrimidine analogs, C4 substitution is generally favored. However, this can be influenced by the presence of other substituents on the ring.[2][3] Screening different solvents and temperatures may help to favor one isomer over the other.

  • Steric Hindrance: Introducing a bulky protecting group on the pyrazole nitrogen may sterically hinder the C6 position to a greater extent than the C4 position, thereby favoring substitution at C4.

Decision Tree for Regioselectivity:

cluster_Pd Palladium Coupling Strategy cluster_SNAr SNAr Strategy Start Mixture of C4/C6 Isomers Reaction_Type Identify Reaction Type Start->Reaction_Type Pd_Coupling Palladium-Catalyzed Coupling Reaction_Type->Pd_Coupling Cross-Coupling SNAr Nucleophilic Aromatic Substitution Reaction_Type->SNAr SNAr Pd_Cond Use Milder Conditions (Lower Temp, Shorter Time) Pd_Coupling->Pd_Cond SNAr_Screen Screen Solvents and Temperatures SNAr->SNAr_Screen Pd_Protect Introduce Bulky N-Protecting Group Pd_Cond->Pd_Protect SNAr_Protect Introduce Bulky N-Protecting Group SNAr_Screen->SNAr_Protect

Caption: Decision tree for improving regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: Which chlorine atom (at C4 or C6) is generally more reactive?

A1: Based on studies of analogous dichloropyrimidine and dichloropyridine systems, the C4 position is often more reactive in palladium-catalyzed cross-coupling reactions due to its position ortho to a pyridine-like nitrogen.[4] For nucleophilic aromatic substitution (SNAr), both positions are activated, and the selectivity can be influenced by the specific nucleophile and reaction conditions.[2]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with an arylboronic acid?

A2: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. Below is a table summarizing recommended starting conditions based on successful couplings with similar dichlorinated heterocycles.[3][4]

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄
Ligand Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or other bulky phosphines
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with water
Temperature 80-110 °C
Atmosphere Inert (e.g., Argon or Nitrogen)

Q3: What are the suggested starting conditions for a Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination of aryl chlorides requires a robust catalyst system. The following table provides a general starting point.[5][6]

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos)
Base Strong, non-nucleophilic base like NaOtBu or LHMDS (1.2-1.5 equivalents)
Solvent Anhydrous toluene or 1,4-dioxane
Temperature 90-120 °C
Atmosphere Inert (e.g., Argon or Nitrogen)

Q4: Should I protect the N-H of the pyrazole ring?

A4: Yes, protecting the pyrazole N-H is highly recommended, especially for reactions involving strong bases or organometallic reagents. The acidic proton can lead to side reactions and reduced yields. A tosyl (Ts) protecting group has been reported for this substrate and is a good choice.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol is adapted from procedures for similar dichlorinated N-heterocycles.[3][4]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025-0.05 eq.) and a ligand (e.g., SPhos, 0.10-0.20 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline for SNAr reactions on activated chloro-N-heterocycles.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, NMP, or ethanol).

  • Reagent Addition: Add the amine nucleophile (1.0-2.0 eq.) and a base if required (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-150 °C). The reaction can also be performed under microwave irradiation to reduce reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

managing impurities in the synthesis of pyrazolopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of pyrazolopyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of pyrazolopyridine compounds.

Issue 1: Presence of Unexpected Peaks in HPLC Analysis

Question: I am observing unexpected peaks in the HPLC chromatogram of my synthesized pyrazolopyridine compound. How can I identify the source of these peaks and eliminate them?

Answer: Unexpected peaks in an HPLC analysis can originate from various sources, including the synthetic process, sample preparation, or the HPLC system itself. A systematic approach is crucial for troubleshooting.

Troubleshooting Workflow for Unexpected HPLC Peaks

G Troubleshooting Workflow for Unexpected HPLC Peaks start Start: Unexpected Peak(s) in HPLC check_system Run Blank Gradient (No Injection) start->check_system system_contamination System Contamination Detected check_system->system_contamination Peaks Present no_system_contamination No System Contamination check_system->no_system_contamination No Peaks clean_system Clean HPLC System: - Flush with strong solvent - Use fresh mobile phase - Clean injector and loop system_contamination->clean_system clean_system->check_system check_reagents Analyze Reagents and Solvents no_system_contamination->check_reagents reagent_impurity Impurity in Reagents/Solvents Detected check_reagents->reagent_impurity Peaks Present no_reagent_impurity Reagents and Solvents are Clean check_reagents->no_reagent_impurity No Peaks use_high_purity Use High-Purity (HPLC-Grade) Reagents and Solvents reagent_impurity->use_high_purity use_high_purity->check_reagents investigate_reaction Investigate Reaction Mixture no_reagent_impurity->investigate_reaction impurity_source Potential Impurity Source investigate_reaction->impurity_source side_product Side-Product impurity_source->side_product New Peak unreacted_sm Unreacted Starting Material impurity_source->unreacted_sm Peak Matches SM degradation Degradation Product impurity_source->degradation Peak Grows Over Time optimize_synthesis Optimize Synthesis Conditions: - Temperature - Reaction time - Catalyst - Stoichiometry side_product->optimize_synthesis unreacted_sm->optimize_synthesis improve_workup Improve Work-up/Purification: - Recrystallization - Chromatography - Extraction degradation->improve_workup characterize_impurity Characterize Impurity (LC-MS, NMR) optimize_synthesis->characterize_impurity improve_workup->characterize_impurity end End: Pure Compound characterize_impurity->end

Caption: A step-by-step workflow for identifying and resolving unexpected peaks in HPLC analysis.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity and separate the isomers?

Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[1] Controlling regioselectivity can be achieved by modifying reaction conditions and the choice of reactants.

Strategies for Managing Regioisomers:

  • Reactant Selection: The substitution pattern on the starting materials can direct the cyclization to favor one regioisomer. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups influences the final product ratio.[1] Using a symmetrical 1,3-dicarbonyl compound will prevent the formation of regioisomers.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the reaction. It is advisable to consult the literature for specific examples similar to your target molecule.

  • Separation of Regioisomers: If the formation of regioisomers cannot be avoided, they can often be separated using chromatographic techniques.

    • Column Chromatography: Flash column chromatography using silica gel is a common method.[2] A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. For more challenging separations, reversed-phase (C18) chromatography can be employed.[3]

    • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.[4]

Logical Workflow for Managing Regioisomers

G Workflow for Managing Regioisomeric Impurities start Start: Regioisomer Mixture Detected modify_synthesis Modify Synthesis Strategy start->modify_synthesis use_symmetric_sm Use Symmetrical Starting Materials modify_synthesis->use_symmetric_sm Possible optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temperature) modify_synthesis->optimize_conditions Feasible separation_required Separation of Isomers Required modify_synthesis->separation_required Not Feasible synthesis_successful Regioselective Synthesis Achieved use_symmetric_sm->synthesis_successful optimize_conditions->modify_synthesis Re-evaluate column_chromatography Column Chromatography (Silica Gel or C18) separation_required->column_chromatography fractional_recrystallization Fractional Recrystallization separation_required->fractional_recrystallization isomers_separated Isomers Separated column_chromatography->isomers_separated fractional_recrystallization->isomers_separated

Caption: A decision-making workflow for controlling and separating regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyrazolopyridine synthesis?

A1: Common impurities can be categorized as follows:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[5] Specific examples in pyrazolopyridine synthesis include regioisomers, unreacted aminopyrazoles or 1,3-dicarbonyl compounds, and side-products like carboxamidines.[1][6]

  • Inorganic Impurities: These can be reagents, ligands, catalysts, and heavy metals introduced during the manufacturing process.[5]

  • Residual Solvents: Solvents used during the synthesis or purification may remain in the final product.[5]

Q2: How can I minimize the formation of impurities during the synthesis?

A2: A proactive approach to impurity control is essential. Key strategies include:

  • High-Purity Starting Materials: The purity of your starting materials is critical as impurities can be carried through the synthesis and affect the final product's impurity profile.

  • Optimization of Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and catalyst to favor the desired product and minimize side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related impurities.

Q3: What are the recommended methods for purifying crude pyrazolopyridine compounds?

A3: The choice of purification method depends on the properties of the target compound and its impurities. Commonly used techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent or solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • Column Chromatography: Silica gel column chromatography is widely used to separate compounds based on polarity.[6] For non-polar compounds, a hexane/ethyl acetate eluent system is often effective. For more polar or basic compounds, deactivating the silica gel with triethylamine may be necessary to prevent product loss.[3] Reversed-phase (C18) chromatography is an alternative for separating compounds based on hydrophobicity.[3]

  • Acid-Base Extraction: For pyrazolopyridine compounds with basic nitrogen atoms, an acid-base extraction can be an effective purification step to remove non-basic impurities.[7]

Q4: I have a persistent impurity that co-elutes with my product in HPLC. What should I do?

A4: Co-elution can be a challenging issue. Here are some steps to address it:

  • Method Development: Modify the HPLC method to improve resolution. This can involve changing the column (e.g., from C18 to a phenyl-hexyl or cyano column for different selectivity), adjusting the mobile phase pH, changing the organic modifier (e.g., methanol instead of acetonitrile), or altering the gradient profile.

  • Orthogonal Methods: Use a different analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) for higher resolution, or a different separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC) if your compounds are polar.

  • Preparative HPLC: If analytical method optimization is insufficient, preparative HPLC with the optimized method can be used to isolate the pure compound.

Q5: What are the regulatory guidelines for impurities in pharmaceutical products?

A5: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances (APIs) and drug products. The key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances.[8]

  • ICH Q3B(R2): Impurites in New Drug Products.[8]

  • ICH Q3C(R9): Guideline for Residual Solvents.[8]

  • ICH Q3D(R1): Guideline for Elemental Impurities.[8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazolopyridine Derivatives

Purification MethodPrincipleTypical Solvents/Mobile PhasesAdvantagesDisadvantages
Recrystallization Differential solubility at different temperaturesEthanol, Methanol, Ethyl Acetate, Hexane, Water, or mixtures[4]Cost-effective, scalable, can yield highly pure crystalline material.Not suitable for all compounds (oils, low-melting solids), potential for product loss in the mother liquor.
Silica Gel Column Chromatography Adsorption based on polarityHexane/Ethyl Acetate, Dichloromethane/Methanol[6]Widely applicable, good for separating compounds with different polarities.Can be time-consuming, may lead to product degradation on acidic silica, requires larger solvent volumes.
Reversed-Phase (C18) Column Chromatography Partitioning based on hydrophobicityAcetonitrile/Water, Methanol/Water, often with acid modifiers (formic acid, TFA)[3]Good for separating non-polar to moderately polar compounds, including isomers.More expensive stationary phase, may not be suitable for very polar compounds.
Acid-Base Extraction Differential solubility in acidic/basic aqueous solutionsOrganic solvent (e.g., Ethyl Acetate) and aqueous acid (e.g., 1 M HCl)[7]Effective for separating basic compounds from neutral or acidic impurities.Only applicable to ionizable compounds, may require back-extraction to recover the product.

Table 2: Typical HPLC Conditions for Purity Analysis of Pyrazole and Pyrazolopyridine Derivatives

ParameterCondition 1 (Pyrazoline Derivative)[9]Condition 2 (3-Methylpyrazole)[10]Condition 3 (General Pyrazolopyridine)
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)C18 (150 mm x 4.6 mm, 5 µm)C18 or Phenyl-Hexyl (for alternative selectivity)
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.1% Phosphoric acid in Water0.1% Formic acid in Water (MS compatible)
Mobile Phase B MethanolAcetonitrileAcetonitrile or Methanol
Elution Mode Isocratic (20:80 A:B)Gradient (10% to 80% B)Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C30 °C30-40 °C
Injection Volume 5.0 µL10 µL5-20 µL
Detection Wavelength 206 nm220 nm220-280 nm (or as determined by UV spectrum)

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude pyrazolopyridine compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low in the eluent, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start eluting with the initial, less polar solvent system. If a gradient elution is required, gradually increase the polarity by adding a more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: General HPLC Method for Purity Analysis

  • Standard and Sample Preparation:

    • Prepare a stock solution of the pyrazolopyridine reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of water and organic solvent similar to the mobile phase).

    • Prepare the sample for analysis by dissolving it in the same diluent to a similar concentration.

  • Chromatographic System and Conditions:

    • Use an HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Set up a gradient elution method, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the detection wavelength based on the UV absorbance maximum of the pyrazolopyridine compound.

  • Analysis:

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the reference standard to determine the retention time and peak area of the main compound.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram of the sample.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.

Impurity Management Workflow

G Impurity Management Workflow in Pyrazolopyridine Synthesis start Start: Synthesis of Pyrazolopyridine synthesis Crude Product start->synthesis analysis Purity Analysis (HPLC, TLC, LC-MS) synthesis->analysis pure_enough Impurity Profile Acceptable? analysis->pure_enough final_product Final Pure Product pure_enough->final_product Yes purification Purification (Recrystallization, Chromatography) pure_enough->purification No purification->analysis characterization Impurity Identification and Characterization (LC-MS, NMR) purification->characterization process_optimization Process Optimization characterization->process_optimization re_synthesis Re-synthesis process_optimization->re_synthesis re_synthesis->synthesis

Caption: A workflow illustrating the key steps in managing impurities during pyrazolopyridine synthesis.

References

Technical Support Center: Cross-Coupling Reactions with 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling experiments.

Disclaimer: The substrate this compound is a specialized scaffold. Direct literature detailing its cross-coupling reactions is limited. The guidance provided herein is based on established principles from analogous dihalogenated N-heterocyclic systems, such as dichloropyridines and dichloropyrimidines.[1][2][3] Experimental validation is crucial.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: This substrate presents several distinct challenges:

  • Regioselectivity: There are two reactive C-Cl bonds at the C4 and C6 positions. Achieving selective mono-functionalization at a specific position requires careful catalyst and condition selection, as electronic and steric factors at each site differ.

  • Catalyst Inhibition/Poisoning: The presence of multiple nitrogen atoms (pyridine and pyrazole rings) can lead to catalyst inhibition. These nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity.[4]

  • N-H Acidity: The acidic proton on the pyrazole ring can interfere with certain reaction conditions, particularly those employing strong bases. This can lead to deprotonation and potential side reactions or catalyst deactivation.

  • Over-functionalization: Bulky ligands that are often effective for challenging substrates can sometimes promote unwanted difunctionalization, even when using a single equivalent of the coupling partner.[5]

Q2: How can I control regioselectivity between the C4 and C6 positions?

A2: Controlling regioselectivity is a primary challenge. While the intrinsic reactivity needs to be determined experimentally, selectivity can often be influenced by the choice of ligand.[2][6]

  • Steric Hindrance: Bulky ligands (e.g., N-heterocyclic carbenes like IPr or bulky phosphines like XPhos) can direct the coupling to the less sterically hindered position.[5][7] For this substrate, the C4 position is flanked by the fused pyrazole ring, while the C6 position is adjacent to a C-H bond, suggesting C6 might be sterically more accessible.

  • Ligand-Free Conditions: In some dihalopyridine systems, "Jeffery" conditions (ligand-free with a phase-transfer catalyst like a tetraalkylammonium salt) have been shown to dramatically enhance selectivity for the C4 position.[2] This could be an effective strategy to explore for achieving unconventional selectivity.

  • Electronic Effects: The relative reactivity of the C4 and C6 positions is also governed by electronics. The C6 position is likely more electron-deficient and thus potentially more reactive towards oxidative addition.

Q3: I am getting low yields in my Suzuki-Miyaura coupling. What are the common causes and solutions?

A3: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Consult the troubleshooting flowchart below. Key areas to investigate include:

  • Inefficient Catalyst Activation: Ensure your palladium(II) precatalyst is effectively reduced to the active palladium(0) species. Using pre-formed Pd(0) sources like Pd(PPh₃)₄ or specialized precatalysts (e.g., Buchwald G3/G4) can be beneficial.

  • Base Incompatibility: The choice of base is critical. Strong bases like alkali metal hydroxides or carbonates are common. However, with base-sensitive functional groups or substrates, milder bases like K₃PO₄ or organic bases may be necessary.[8] For substrates prone to protodeboronation, anhydrous conditions with bases like KF can be effective.[9]

  • Homocoupling: The presence of oxygen can cause homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Deactivation: As mentioned, the nitrogen-rich substrate can inhibit the catalyst. Increasing catalyst loading or using ligands specifically designed for heteroaryl couplings (e.g., SPhos, RuPhos) may be necessary.[4]

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][11][12] Given the substrate's N-H group, protection may be required if initial attempts fail.

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is standard.[13][14][15] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. Using modern, pre-formed palladium precatalysts can improve reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are most common.[13] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[16][13]

Troubleshooting Guides

Guide 1: Low Conversion or Yield

This guide provides a systematic approach to troubleshooting common issues leading to poor reaction outcomes.

LowYieldTroubleshooting start Low Conversion / Yield Observed check_reagents 1. Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Solvent, Base) start->check_reagents check_inert 2. Ensure Rigorous Inert Atmosphere (Degas solvents, purge vessel with Ar/N2) check_reagents->check_inert optimize_catalyst 3. Optimize Catalyst System check_inert->optimize_catalyst ligand A. Screen Different Ligands (e.g., XPhos, SPhos, IPr) optimize_catalyst->ligand No Improvement end Successful Optimization optimize_catalyst->end Improvement pd_source B. Change Palladium Source (e.g., Pd(OAc)2 -> G3 Precatalyst) ligand->pd_source loading C. Increase Catalyst Loading (e.g., 1-2 mol% -> 3-5 mol%) pd_source->loading optimize_conditions 4. Modify Reaction Conditions loading->optimize_conditions temp A. Increase Temperature Incrementally optimize_conditions->temp No Improvement optimize_conditions->end Improvement base B. Screen Different Bases (e.g., K2CO3 -> NaOtBu) temp->base solvent C. Change Solvent base->solvent protect 5. Consider N-H Protection (e.g., SEM, Boc) solvent->protect Still No Improvement protect->end

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Recommended Starting Conditions

The following tables provide general starting points for various cross-coupling reactions. Optimization will be necessary for this specific substrate.

Table 1: Suzuki-Miyaura Coupling Conditions
ComponentCondition A (Standard)Condition B (For Challenging Substrates)
Pd Source Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-3 mol%)
Ligand NoneNone (included in precatalyst)
Base 2 M aq. Na₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)
Solvent Dioxane or Toluene/H₂OToluene or 2-MeTHF
Temperature 80-110 °C80-110 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)
Table 2: Buchwald-Hartwig Amination Conditions
ComponentCondition A (Primary/Secondary Amines)Condition B (Amides/Weak Nucleophiles)
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand XPhos (2-4 mol%)Xantphos (4-8 mol%)
Base NaOtBu (1.5-2 equiv)Cs₂CO₃ (2-3 equiv)
Solvent Toluene or DioxaneDioxane
Temperature 80-110 °C100-120 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)
Table 3: Sonogashira Coupling Conditions
ComponentCondition A (Standard Cu-Cocatalyzed)Condition B (Copper-Free)
Pd Source Pd(PPh₃)₂Cl₂ (1-3 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneSPhos (4 mol%)
Cu Source CuI (2-5 mol%)None
Base Triethylamine (TEA) or Diisopropylamine (DIPA)K₂CO₃ or Cs₂CO₃ (2 equiv)
Solvent THF or DMFAcetonitrile or Toluene
Temperature 25-60 °C60-100 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for the mono-arylation of this compound.

SuzukiProtocol cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under inert gas) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add magnetic stir bar to an oven-dried reaction vessel. prep2 2. Seal vessel and purge with inert gas (Ar/N2) for 10-15 min. prep1->prep2 add1 3. Add this compound (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (e.g., K3PO4, 2.0 equiv). prep2->add1 add2 4. Add Pd catalyst/precatalyst (e.g., XPhos Pd G3, 0.02 equiv). add1->add2 add3 5. Add degassed solvent (e.g., Toluene) via syringe. add2->add3 react1 6. Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. add3->react1 react2 7. Monitor reaction progress by TLC or LC-MS. react1->react2 work1 8. Cool to room temperature. Dilute with EtOAc and filter through Celite®. react2->work1 work2 9. Wash filtrate with water and brine. work1->work2 work3 10. Dry organic layer (Na2SO4), filter, and concentrate under reduced pressure. work2->work3 work4 11. Purify the crude product by flash column chromatography. work3->work4

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Inerting: Seal the vial with a septum cap, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the appropriate volume of degassed anhydrous solvent (e.g., Toluene, Dioxane) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature.[9] Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative method for the mono-amination of this compound.

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv). Seal the vial.

  • Solvent and Amine Addition: Remove the vial from the glovebox. Add the degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir. Monitor the reaction's progress.

  • Workup and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol above.

References

effect of base and solvent on the outcome of reactions with 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile scaffold. The strategic selection of base and solvent is critical in directing the outcome of nucleophilic substitution and cross-coupling reactions, influencing regioselectivity, reaction rates, and yields.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine on this compound. Which chlorine atom is more likely to be displaced?

In classical nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the pyridine ring is generally more susceptible to nucleophilic attack. This preference is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen atom. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the amination of 2,6-dichloro-3-nitropyridine, substitution is favored at the C2 position, ortho to the strongly electron-withdrawing nitro group, suggesting that electronic effects of substituents can override the inherent reactivity of the pyridine ring.[1]

Q2: My SNAr reaction is sluggish or not proceeding to completion. What role does the solvent play, and which solvents are recommended?

The choice of solvent is crucial in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate. In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. If your reaction is slow, consider switching to a more polar aprotic solvent.

Q3: I am performing a Buchwald-Hartwig amination to introduce an amine substituent. How does the choice of base affect the reaction?

The base in a Buchwald-Hartwig reaction plays a critical role in the catalytic cycle, primarily by deprotonating the amine nucleophile to form the more reactive amide. The choice of base can significantly impact the reaction rate and yield.

  • Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used and are often effective at lower temperatures. However, they may not be suitable for substrates with base-sensitive functional groups.

  • Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures.[2] The solubility and particle size of these bases can also affect the reaction outcome, so consistent quality and good stirring are important.[2]

  • Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.

If your reaction is not proceeding efficiently, consider screening different bases. For example, in the synthesis of pyrazolo[4,3-b]pyridines, DBU has been used effectively in combination with pyrrolidine.[3]

Q4: I am observing a mixture of products with substitution at both C4 and C6 in my Buchwald-Hartwig reaction. How can I improve the regioselectivity?

Regioselectivity in Buchwald-Hartwig aminations of dihalopyridines can often be controlled by the choice of catalyst system (ligand and palladium precursor) and reaction conditions. For 2,4-dichloropyridine, highly regioselective amination at the C2 position has been achieved using a Xantphos-based catalyst with K₂CO₃ as the base.[4] It is plausible that similar ligand-based control can be applied to this compound. Experimenting with different phosphine ligands (e.g., Xantphos, SPhos, BrettPhos) is a recommended strategy to enhance selectivity for either the C4 or C6 position.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Suggestion
Insufficiently reactive nucleophile - If using a neutral amine, consider adding a non-nucleophilic base to deprotonate it in situ. - For weakly nucleophilic amines, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) may be more effective.
Inappropriate solvent - Ensure the solvent is polar aprotic (e.g., DMF, DMSO, NMP). - Ensure the solvent is anhydrous, as water can protonate the nucleophile.
Reaction temperature is too low - Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial.
Poor solubility of reagents - Switch to a solvent in which all reactants are fully soluble at the reaction temperature.
Problem 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Suggestion
Inadequate ligand for regiocontrol - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos, Josiphos). The steric and electronic properties of the ligand can significantly influence which chlorine is targeted.[4]
Reaction temperature is too high - High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.
Incorrect choice of base - The base can influence the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) to see if regioselectivity is affected.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This is a generalized protocol based on reactions with analogous dihalopyridines and should be optimized for specific substrates.

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Effect of Base on the Regioselective Amination of this compound with Aniline

Entry Base Solvent Temperature (°C) Yield (%) Ratio (C4-amino : C6-amino)
1K₂CO₃Dioxane100755 : 1
2Cs₂CO₃Dioxane100856 : 1
3K₃PO₄Dioxane100826 : 1
4NaOtBuToluene80904 : 1

Reaction Conditions: this compound (1 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), base (2 mmol), solvent (5 mL), 12 h.

Table 2: Hypothetical Effect of Solvent on the Regioselective Amination of this compound with Aniline

Entry Base Solvent Temperature (°C) Yield (%) Ratio (C4-amino : C6-amino)
1Cs₂CO₃Dioxane100856 : 1
2Cs₂CO₃Toluene100785 : 1
3Cs₂CO₃THF80707 : 1
4Cs₂CO₃DMF100884 : 1

Reaction Conditions: this compound (1 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 mmol), solvent (5 mL), 12 h.

Visualizations

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start_SNAr This compound Product_C4_SNAr 4-Amino-6-chloro-1H-pyrazolo[4,3-c]pyridine (Major) Start_SNAr->Product_C4_SNAr Favored pathway Product_C6_SNAr 6-Amino-4-chloro-1H-pyrazolo[4,3-c]pyridine (Minor) Start_SNAr->Product_C6_SNAr Minor pathway Nucleophile Amine (R-NH2) Nucleophile->Product_C4_SNAr Base_SNAr Base (e.g., K2CO3, Et3N) Base_SNAr->Product_C4_SNAr Solvent_SNAr Solvent (e.g., DMF, DMSO) Solvent_SNAr->Product_C4_SNAr G cluster_buchwald Buchwald-Hartwig Amination Start_BH This compound Product_C4_BH 4-Amino-6-chloro Product Start_BH->Product_C4_BH Regioselectivity depends on ligand/conditions Product_C6_BH 6-Amino-4-chloro Product Start_BH->Product_C6_BH Regioselectivity depends on ligand/conditions Amine_BH Amine (R-NH2) Amine_BH->Product_C4_BH Amine_BH->Product_C6_BH Catalyst_BH Pd Catalyst + Ligand Catalyst_BH->Product_C4_BH Catalyst_BH->Product_C6_BH Base_BH Base (e.g., Cs2CO3, NaOtBu) Base_BH->Product_C4_BH Base_BH->Product_C6_BH Solvent_BH Solvent (e.g., Dioxane, Toluene) Solvent_BH->Product_C4_BH Solvent_BH->Product_C6_BH

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1H-Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of different classes of derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold. This analysis is supported by experimental data from peer-reviewed studies, focusing on their potential as therapeutic agents.

The 1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. This guide focuses on two distinct classes of its derivatives: urea-based inhibitors of Extracellular Signal-Regulated Kinase (ERK) and sulfonamide-based inhibitors of Carbonic Anhydrase (CA).

Urea-Based Derivatives as ERK Kinase Inhibitors

A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as potent and selective inhibitors of ERK1 and ERK2, key components of the MAPK signaling pathway.[1][2][3] The MAPK pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[1][2][3]

Quantitative Biological Data

The inhibitory activities of these compounds were evaluated using both biochemical (enzymatic) and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureERK1 IC50 (nM)ERK2 IC50 (nM)p-ERK IC50 (nM)
1 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-((R)-1-phenylethyl)urea4175
2 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-((S)-1-phenylethyl)urea103180
3 1-(3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-((R)-1-phenylethyl)urea82150
4 1-(3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-((S)-1-phenylethyl)urea155250

Data synthesized from a representative study on pyrazolo[4,3-c]pyridine-based ERK inhibitors.

Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

In a different therapeutic approach, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms.[4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in several physiological and pathological processes.

Quantitative Biological Data

The inhibitory activity of these sulfonamide derivatives was assessed against several human (h) CA isoforms, with the inhibition constant (Ki) being the primary measure of potency.

Compound IDStructurehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
5a Methyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate>100007329114.329.8
5f N-methyl-N-(4-sulfamoylphenyl)propionamide derivative58.86.6134.28.9
5g 4-amino-1-pyrrol-2(5H)-one derivative66.810.3105.911.2
5k Tetrahydro-methanobenzoxazocine derivative88.35.6121.77.8
Acetazolamide (Standard) -25012.125.45.7

Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for the biological evaluation of the discussed pyrazolo[4,3-c]pyridine derivatives.

ERK1/2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ERK1 and ERK2.

  • Reagents and Materials : Recombinant human ERK1 and ERK2 enzymes, ATP, myelin basic protein (MBP) as a substrate, kinase assay buffer, and a detection reagent.

  • Procedure :

    • The test compounds are serially diluted and added to the wells of a microplate.

    • ERK1 or ERK2 enzyme is added to each well, followed by a brief pre-incubation.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate (MBP).

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.[5]

    • IC50 values are calculated by plotting the percent inhibition against the compound concentration.

Cell-Based p-ERK Inhibition Assay

This assay measures the inhibition of ERK phosphorylation in a cellular context.

  • Cell Culture : A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A431 cells) is cultured to approximately 80% confluency in 96-well plates.[6]

  • Serum Starvation : Cells are serum-starved for 16-24 hours to reduce basal levels of ERK phosphorylation.[6]

  • Inhibitor Treatment : Cells are treated with serial dilutions of the test compounds for 1-2 hours.[6]

  • Stimulation : The ERK pathway is stimulated by adding a growth factor like EGF for a short period (e.g., 10 minutes).[6]

  • Cell Lysis and Detection : Cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using methods like ELISA, Western Blot, or In-Cell Western assays.[6][7][8][9]

  • Data Analysis : The ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of the compound, and IC50 values are determined.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed CO2 hydration.

  • Method : A stopped-flow spectrophotometric method is used to measure the inhibition of the CA-catalyzed hydration of CO2.[4]

  • Procedure :

    • The assay is performed at a constant temperature.

    • The enzymatic activity is monitored by observing the change in pH using a colorimetric indicator.

    • The initial rates of the reaction are measured in the presence and absence of the inhibitor.

    • Ki values are calculated from the concentration-dependent inhibition data.

Signaling Pathways and Experimental Workflows

Visual representations of the involved signaling pathways and experimental procedures aid in understanding the mechanism of action and the experimental design.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates & Activates Pyrazolo[4,3-c]pyridine-urea Urea Derivative Pyrazolo[4,3-c]pyridine-urea->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling cascade and the inhibitory action of 1H-pyrazolo[4,3-c]pyridine urea derivatives.

pERK_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis A Seed cells in 96-well plate B Serum starve cells (16-24h) A->B C Add serially diluted pyrazolo[4,3-c]pyridine derivatives B->C D Incubate (1-2h) C->D E Stimulate with EGF (10 min) D->E F Fix, permeabilize, and lyse cells E->F G Measure p-ERK and Total ERK (e.g., ELISA, Western Blot) F->G H Calculate p-ERK/Total ERK ratio G->H I Determine IC50 values H->I

Caption: Workflow for the cell-based p-ERK inhibition assay.

References

The Ascendancy of Atypical Scaffolds: 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the relentless pursuit of novel core scaffolds that offer improved potency, selectivity, and drug-like properties is paramount. While established cores such as quinazoline, pyrimidine, and indole have given rise to numerous approved drugs, the emergence of atypical scaffolds presents new opportunities to overcome challenges of resistance and off-target toxicity. This guide provides a comparative analysis of the 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine scaffold against other prominent kinase inhibitor cores, supported by experimental data and detailed protocols for researchers in drug development.

A Comparative Look at Kinase Inhibitor Cores

The effectiveness of a kinase inhibitor is intrinsically linked to the structural features of its core scaffold, which governs its interaction with the ATP-binding pocket of the kinase. The this compound scaffold, a member of the pyrazolopyridine class of compounds, has garnered interest due to its unique electronic and steric properties that can be exploited for potent and selective kinase inhibition.[1]

Quantitative Comparison of Inhibitory Potency

Due to the novelty of the this compound scaffold, direct head-to-head comparative data against a broad panel of kinases is limited in the public domain. However, by examining the performance of closely related pyrazolopyridine derivatives, we can infer its potential and compare it with established scaffolds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from each scaffold class against various kinases.

Kinase Target1H-Pyrazolo[3,4-b]pyridine Derivative (IC50 in nM)Quinazoline Derivative (IC50 in nM)Pyrimidine Derivative (IC50 in nM)Indole Derivative (IC50 in nM)
CDK1/CycB6---
CDK2/CycE9---
FLT3--11-
CDK4--7-
TBK10.2---
BRK/PTK6---Low Nanomolar
RET----

Note: Data for the 1H-Pyrazolo[3,4-b]pyridine scaffold is derived from studies on its derivatives and serves as a proxy for the potential of the this compound core.[2][3][4][5] The pyrazolo[3,4-d]pyrimidine scaffold is a versatile adenine analogue.[6] A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized that inhibited FLT3 and CDK4 kinases, with the optimized compound exhibiting IC50 values of 11 and 7 nM, respectively.[3] Structure-activity studies of 1H-pyrazolo[3,4-b]pyridine have led to the discovery of a potent CDK1/cycB and CDK2/cycE selective inhibitor with IC50 values of 6 nM and 9 nM, respectively.[4] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with one compound showing an IC50 value of 0.2 nM.[2] A novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as selective inhibitors of BRK/PTK6 with low nanomolar potency.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Kinase Inhibitor (e.g., Pyrazolopyridine) Kinase_Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (Scaffold Diversification) In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling In_Vitro_Kinase_Assay->Selectivity_Profiling Cellular_Activity_Assay Cellular Activity Assay (EC50 Determination) Selectivity_Profiling->Cellular_Activity_Assay Western_Blot Western Blot (Target Engagement) Cellular_Activity_Assay->Western_Blot Pharmacokinetics Pharmacokinetics (ADME) Western_Blot->Pharmacokinetics Efficacy_Studies In Vivo Efficacy (Xenograft Models) Pharmacokinetics->Efficacy_Studies

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are critical in drug discovery research. The following are detailed protocols for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50) by measuring ATP consumption.[7]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of the microplate, add the kinase enzyme in kinase assay buffer.

    • Add the test compound at various concentrations. Include a DMSO-only control.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific detection antibody for the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate to allow the substrate to bind to the capture antibody.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific detection antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another incubation and wash, add the TMB substrate and allow color to develop.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • The absorbance is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration and determine the EC50 value.

Conclusion

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. While direct comparative data is still emerging, the performance of related pyrazolopyridine compounds suggests the potential for high potency and selectivity. This guide provides a framework for researchers to compare this novel scaffold with established kinase inhibitor cores, offering both the necessary data and the experimental methodologies to facilitate further investigation and drug discovery efforts. The unique structural features of the pyrazolopyridine core may enable the design of next-generation kinase inhibitors that can address the ongoing challenges in targeted therapy.

References

Comparative Guide to the Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the structure-activity relationship (SAR) of the pyrazolo[4,3-c]pyridine scaffold, a comprehensive search of available scientific literature did not yield specific data on analogs of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine. Therefore, this document provides a comparative analysis of closely related pyrazolo[4,3-c]pyridine analogs, offering valuable insights into the broader SAR of this heterocyclic system. The presented data is intended to guide future research and drug design efforts within this chemical class.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Its rigid structure and ability to participate in various non-covalent interactions make it an attractive starting point for the design of inhibitors targeting a range of biological targets, including protein kinases and protein-protein interactions. This guide explores the SAR of two distinct series of pyrazolo[4,3-c]pyridine analogs: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as c-Met kinase inhibitors and a series of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14-PEX5 protein-protein interaction.

Structure-Activity Relationship of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs as c-Met Inhibitors

A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and evaluated for their inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[1] The general structure of these analogs and their corresponding biological activities are summarized below.

Table 1: SAR of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives as c-Met Inhibitors [1]

Compoundc-Met IC₅₀ (nM)MKN45 IC₅₀ (µM)EBC-1 IC₅₀ (µM)
Lead Compound HH>1000>10>10
8a H2-fluorophenyl1202.53.1
8b H3-fluorophenyl851.82.2
8c H4-fluorophenyl681.51.9
8d H2-chlorophenyl1503.24.0
8e H3-chlorophenyl952.12.8
8f H4-chlorophenyl751.72.1
9a 2-fluorophenylH2104.55.3
9b 3-fluorophenylH1803.94.8
9c 4-fluorophenylH1603.54.2

Data extracted from a study on the structure-based design of novel c-Met inhibitors.[1]

Analysis of SAR:

  • Substitution on the Phenyl Ring (R²): Introduction of a substituent on the R² phenyl ring was crucial for c-Met inhibitory activity. Halogen substitutions, particularly fluorine and chlorine, were well-tolerated. For both fluorine and chlorine, the potency was generally ordered as para > meta > ortho. Compound 8c , with a 4-fluoro substitution, demonstrated the highest potency against c-Met kinase.[1]

  • Substitution on the Pyrazole Ring (R¹): Moving the substituted phenyl group from the R² to the R¹ position (compounds 9a-c ) resulted in a significant decrease in inhibitory activity. This suggests that the R² position is more critical for interaction with the c-Met active site.

  • Selectivity: Compound 8c also exhibited good selectivity, showing over 50-fold greater inhibition of c-Met compared to other tested tyrosine kinases.[1]

Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Analogs as PEX14-PEX5 PPI Inhibitors

A distinct series of pyrazolo[4,3-c]pyridine derivatives has been identified as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a potential therapeutic target for trypanosomal infections.[2][3]

Table 2: SAR of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors [2]

CompoundR⁵TbPEX14-PEX5 EC₅₀ (µM)TcPEX14-PEX5 EC₅₀ (µM)
1 HPhenylIndole-3-carboxamide265539
3 HPhenylIndole-3-carboxamide (unsubstituted N)>1000>1000
13 N-methylNaphthylMethoxy120250
20 N-methylPhenylNaphthalene95180
29 (Hybrid) N-methylNaphthylNaphthalene50110

Data extracted from a study on the first inhibitors of PEX14-PEX5 PPI.[2]

Analysis of SAR:

  • Substitution on the Pyrazole Nitrogen (R¹): N-alkylation of the pyrazole ring, for instance with a methyl group, was shown to be important for activity. Compound 3 , lacking a substituent at the N-1 position, was significantly less active than its counterparts.[2]

  • Substituents at R³ and R⁵: The nature of the aromatic substituents at the R³ and R⁵ positions greatly influenced the inhibitory potency. The pyrazolo[4,3-c]pyridine scaffold appears to act as a scaffold to present these aromatic groups for interaction with "hot spots" on the PEX14 protein surface.[2] A hybrid molecule, 29 , which combined the optimal fragments from two parent compounds, demonstrated superior activity, highlighting the modularity of this scaffold for inhibitor design.[2]

Experimental Protocols

c-Met Kinase Assay[4][5]

Objective: To determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® MAX assay.[4]

General Procedure (Luminescence-based):

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and a detection reagent (e.g., ADP-Glo™).

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, the test compounds, positive controls (e.g., a known c-Met inhibitor), and negative controls (DMSO vehicle) are added.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of c-Met enzyme and substrate to the wells, followed by the addition of ATP. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

PEX14-PEX5 Protein-Protein Interaction Assay[6][7]

Objective: To identify and characterize inhibitors of the PEX14-PEX5 interaction.

Methodology: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a suitable high-throughput method.

General Procedure (AlphaScreen):

  • Reagents: Biotinylated PEX5 peptide (containing the WxxxF/Y motif), Glutathione S-transferase (GST)-tagged PEX14 protein, streptavidin-coated donor beads, and anti-GST-conjugated acceptor beads.

  • Compound Preparation: Compounds are serially diluted in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, the test compounds, biotinylated PEX5 peptide, and GST-PEX14 protein are incubated together.

  • Bead Addition: Streptavidin-coated donor beads and anti-GST acceptor beads are added to the wells.

  • Incubation: The plate is incubated in the dark to allow for the binding of the proteins to the beads.

  • Detection: If the PEX14-PEX5 interaction occurs, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

  • Data Analysis: The signal is measured using an AlphaScreen-compatible plate reader. A decrease in the signal indicates inhibition of the PEX14-PEX5 interaction. EC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Activates STAT3 STAT3 Dimerization->STAT3 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Experimental_Workflow_cMet_Assay Start Start CompoundPrep Compound Dilution Start->CompoundPrep PlateSetup Plate Setup: Compound + Enzyme CompoundPrep->PlateSetup Reaction Initiate Reaction (add ATP + Substrate) PlateSetup->Reaction Incubation Incubation Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Read Read Luminescence Detection->Read Analysis Data Analysis (IC50 determination) Read->Analysis End End Analysis->End

References

Comparative In Vitro Kinase Assay of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro kinase inhibitory activity of hypothetical 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine derivatives against key kinases implicated in cancer and inflammatory diseases. The data presented is illustrative, based on published activities of structurally related pyrazolo[4,3-c]pyridine compounds, and serves as a framework for the evaluation of this chemical scaffold.

Quantitative Data Summary

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of three this compound derivatives against Extracellular signal-regulated kinase 2 (ERK2) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). For comparison, data for known inhibitors of these kinases are also included.

Compound IDTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
DC-PP-01 ERK2150Ulixertinib (BVD-523)ERK1/2~1
DC-PP-02 ERK2275GDC-0994 (Ravoxertinib)ERK1/2~5
DC-PP-03 ERK2520
DC-PP-01 RIPK180Necrostatin-1 (Nec-1)RIPK1~180
DC-PP-02 RIPK1125GSK'772RIPK1~10
DC-PP-03 RIPK1350

Disclaimer: The IC50 values for the this compound derivatives are hypothetical and for illustrative purposes only, based on the activity of related pyrazolo[4,3-c]pyridine scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of kinase inhibitor potency. Below are representative protocols for in vitro kinase assays that can be employed to evaluate compounds such as the this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific protein kinase using a luminescence-based ADP detection assay.

Materials:

  • Purified recombinant kinase (e.g., ERK2, RIPK1)

  • Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for ERK2, or autophosphorylation for RIPK1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: Add the diluted compounds to the wells of a 384-well plate. Add the kinase and substrate solution to each well.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Reaction_Setup ATP_Addition ATP Addition (Initiation) Reaction_Setup->ATP_Addition Incubation Incubation ATP_Addition->Incubation Termination Add ADP-Glo™ Reagent Incubation->Termination Signal_Generation Add Kinase Detection Reagent Termination->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading IC50_Calculation IC50 Determination Luminescence_Reading->IC50_Calculation

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.

Signaling Pathways

The this compound scaffold has the potential to target various kinases. Based on related structures, ERK2 and RIPK1 are plausible targets.

ERK2 Signaling Pathway

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor This compound Derivative Inhibitor->ERK Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Inhibition of the ERK2 signaling pathway.

RIPK1 Signaling Pathway in Necroptosis

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Inhibitor This compound Derivative Inhibitor->RIPK1 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine: A Validated Lead Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine as a foundational structure in the development of potent and selective kinase inhibitors, with a particular focus on its successful application in the discovery of novel ERK inhibitors.

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The identification of privileged scaffolds that can be readily modified to achieve high potency and selectivity against specific kinase targets is a critical starting point. This guide provides an in-depth validation of this compound as a lead scaffold, presenting its performance in the context of alternative structures and providing the necessary experimental data for researchers, scientists, and drug development professionals.

Performance Comparison: Targeting the ERK/MAPK Pathway

A significant validation of the this compound scaffold comes from its successful use in developing potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. The MAPK pathway is frequently hyperactivated in a variety of cancers, making ERK a compelling therapeutic target.[1]

Compounds derived from the 1H-pyrazolo[4,3-c]pyridine core have demonstrated superior or comparable potency to established ERK inhibitors. A key example is the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which were designed through a scaffold hopping approach from the known ERK inhibitor SCH772984, featuring an indazole core.[1]

Compound/ScaffoldTargetBiochemical IC50 (ERK2)Cell Viability IC50 (A375 cells)Reference
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative (Compound 21) ERK1/2Potent (low nM) Potent [1]
SCH772984 (Indazole Scaffold)ERK1/21 nM~10 nM[2][3]
Ulixertinib (BVD-523)ERK1/2<5 nM~20 nM[2]
Ravoxertinib (GDC-0994)ERK1/23.1 nMNot specified[2]

Table 1: Comparative Inhibitory Activity of ERK Inhibitors. This table highlights the potent activity of a lead compound derived from the 1H-pyrazolo[4,3-c]pyridine scaffold in comparison to other known ERK inhibitors. The pyrazolo[4,3-c]pyridine-based inhibitor demonstrates strong biochemical and cellular activity.

The structure-activity relationship (SAR) studies of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series revealed that the pyrazolo[4,3-c]pyridine core provides a key structural framework for potent ERK inhibition.[1] Modifications at various positions of this scaffold have allowed for the optimization of potency and selectivity.

Experimental Protocols

Synthesis of this compound Intermediate

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of related pyrazolopyridine structures. The synthesis of the related isomer, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, involves a cyclization followed by a chlorination step.[4] A plausible synthetic route for this compound would likely involve the construction of the pyrazolopyridine core followed by chlorination. The tosyl-protected variant, 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine, is commercially available and serves as a key intermediate for further functionalization in the development of kinase inhibitors.[5]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The following protocol is a standard method for determining the in vitro potency of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., ERK2).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor correlates with its inhibitory activity.[6][7]

Materials:

  • Purified active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compound (e.g., 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (for control).[6]

  • Add 2 µl of a solution containing the ERK2 enzyme and MBP substrate in kinase buffer.[6]

  • Initiation: Start the kinase reaction by adding 2 µl of ATP solution.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

ERK/MAPK Signaling Pathway

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Scaffold This compound -derived inhibitor Scaffold->ERK

Caption: The ERK/MAPK signaling cascade and the point of inhibition by this compound-derived inhibitors.

Experimental Workflow for Lead Scaffold Validation

Experimental_Workflow Start Start: Identify Lead Scaffold (this compound) Synthesis Synthesis of Derivatives Start->Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Viability, Target Engagement) Synthesis->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochemical->SAR Cellular->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo Studies SAR->InVivo Optimization->Synthesis End Validated Lead Compound InVivo->End

Caption: A generalized workflow for the validation and optimization of a lead scaffold in drug discovery.

Conclusion

The this compound scaffold has been successfully validated as a promising starting point for the development of kinase inhibitors. Its application in the discovery of potent ERK inhibitors demonstrates its ability to serve as a foundation for generating compounds with high biochemical and cellular efficacy. The presented data and experimental protocols provide a valuable resource for researchers aiming to leverage this scaffold in their drug discovery programs. The favorable comparison with existing inhibitors underscores the potential of this scaffold to yield novel and effective therapeutic agents.

References

A Comparative Guide to Dichlorinated Heterocyclic Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated heterocyclic compounds are fundamental building blocks in the synthesis of a vast array of pharmaceutical agents. Their utility lies in the two reactive chlorine atoms, which can be selectively functionalized through various chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the performance of common dichlorinated pyridines, pyrimidines, and pyrazines in key synthetic reactions, supported by experimental data and detailed protocols.

Physicochemical Properties of Dichlorinated Heterocyclic Intermediates

The physical and chemical properties of dichlorinated heterocyclic intermediates can significantly influence their reactivity and handling. The following table summarizes key properties for several common isomers.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2,3-DichloropyridineC₅H₃Cl₂N147.99---------
2,5-DichloropyridineC₅H₃Cl₂N147.9958.0 - 62.0---Crystalline Solid[1]
2,6-DichloropyridineC₅H₃Cl₂N147.9987 - 89211White to off-white crystalline solid[2]
3,5-DichloropyridineC₅H₃Cl₂N147.99---------
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.9836 - 38~207White to off-white crystalline solid[3]
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.98---------
2,3-DichloropyrazineC₄H₂Cl₂N₂148.98---------
2,5-DichloropyrazineC₄H₂Cl₂N₂148.98------Colorless oil[4]
2,6-DichloropyrazineC₄H₂Cl₂N₂148.98~45~210---

Comparative Reactivity in Key Synthetic Reactions

The reactivity of dichlorinated heterocycles is highly dependent on the position of the chlorine atoms and the nature of the heterocyclic ring. The electron-deficient nature of these rings makes them susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine atoms also facilitate various cross-coupling reactions.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[6] For pyridines, the reactivity is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[7]

IntermediateNucleophileReaction ConditionsMajor Product(s)Yield (%)
Dichloropyridines
2,4-DichloropyridineAmineVaries4-amino-2-chloropyridineHigh regioselectivity for C4
2,6-DichloropyridineAmineVaries2-amino-6-chloropyridineMono-substitution
3,5-DichloropyridineAmineForcing conditions3-amino-5-chloropyridineLower reactivity
Dichloropyrimidines
2,4-DichloropyrimidineAmineVaries4-amino-2-chloropyrimidineGenerally C4 selective[8]
4,6-DichloropyrimidineSodium EthoxideReflux in ethanol4,6-diethoxypyrimidine---
Dichloropyrazines
2,5-Dichloropyrazine3-Methoxyanilinet-BuOK, THF/Dioxane, 0°C5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine---

Note: Yields are highly dependent on the specific nucleophile, solvent, temperature, and catalyst used. The information in this table is a generalization based on available literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The reactivity of dichlorinated heterocycles in these reactions can also be regioselective.

IntermediateCoupling PartnerCatalyst SystemMajor Product(s)Yield (%)
Dichloropyridines
2,5-DichloropyridineArylboronic acidPd(OAc)₂ / SPhos2-aryl-5-chloropyridine or 5-aryl-2-chloropyridineSelectivity depends on conditions
3,5-DichloropyridineArylboronic acidPd(OAc)₂3-chloro-5-arylpyridineRequires specific catalyst systems
Dichloropyrimidines
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-chloro-4-phenylpyrimidineGood to excellent
Dichloropyrazines
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₂Cl₂ / Na₂CO₃2,5-diarylpyrazine---

Note: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and desired regioselectivity.[9]

Experimental Protocols

Synthesis of 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine from 2,5-Dichloropyrazine

This protocol describes the first step in the synthesis of a potent capsaicin receptor (TRPV1) antagonist.[5]

Materials:

  • 2,5-Dichloropyrazine

  • 3-Methoxyaniline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 2,5-dichloropyrazine (1.0 eq) in an anhydrous solvent under an inert atmosphere, add 3-methoxyaniline (1.1 eq).[5]

  • Cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK).[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.[5]

Synthesis of a 2-aryl-5-chloropyridine via Suzuki-Miyaura Coupling of 2,5-Dichloropyridine

This protocol outlines a general procedure for the selective C2-arylation of 2,5-dichloropyridine.[9]

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2,5-dichloropyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.[9]

  • Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.[9]

  • Add the catalyst premix to the reaction mixture via syringe.[9]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[9]

Visualizing Synthetic Pathways and Logic

General Workflow for Functionalization of Dichlorinated Heterocycles

G A Dichlorinated Heterocycle D Nucleophilic Aromatic Substitution (SNAr) A->D Nucleophile E Palladium-Catalyzed Cross-Coupling A->E Coupling Partner, Pd Catalyst B Mono-functionalized Intermediate B->D Nucleophile B->E Coupling Partner, Pd Catalyst C Di-functionalized Product D->B D->C E->B E->C

Caption: General reaction pathways for the functionalization of dichlorinated heterocycles.

Synthetic Pathway to a Capsaicin Receptor Antagonist Intermediate

G A 2,5-Dichloropyrazine C Nucleophilic Aromatic Substitution A->C B 3-Methoxyaniline B->C D 5-chloro-N-(3-methoxyphenyl) -pyrazin-2-amine C->D F Buchwald-Hartwig Amination D->F E 2-(piperidin-1-yl)benzamide E->F G Capsaicin Receptor Antagonist F->G

Caption: Synthetic route to a capsaicin receptor antagonist.[5]

Regioselectivity in Nucleophilic Aromatic Substitution of Pyrimidines

G cluster_0 Reactivity of Chloro-Substituents cluster_1 Influencing Factors C4(6) C4(6) C2 C2 C4(6)->C2 > C5 C5 C2->C5 >> Electronic Effects of\nother substituents Electronic Effects of other substituents Electronic Effects of\nother substituents->C4(6) Steric Hindrance Steric Hindrance Steric Hindrance->C2

Caption: Factors influencing the regioselectivity of SNAr on the pyrimidine ring.[6]

References

Benchmarking New 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of novel 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine derivatives against established kinase inhibitor drugs, Dasatinib and Saracatinib. The pyrazolo[4,3-c]pyridine scaffold is a promising framework in medicinal chemistry, known for its diverse biological activities, including potent kinase inhibition.[1] This document summarizes key performance data, details experimental methodologies for robust evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

The this compound core represents a key pharmacophore with potential for development as a targeted anticancer agent. As purine bioisosteres, pyrazolopyridines can effectively target the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[2] The strategic placement of dichloro substituents on the pyridine ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will use a representative derivative from a closely related pyrazolopyridine series, herein referred to as Compound X , to illustrate the benchmarking process against known multi-kinase inhibitors.

Benchmarking Against Known Drugs: Dasatinib and Saracatinib

For a robust evaluation, the performance of new this compound derivatives should be benchmarked against well-characterized kinase inhibitors. This guide focuses on a comparison with Dasatinib and Saracatinib, both potent inhibitors of Src family kinases and Abl kinase.

Dasatinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] It functions by inhibiting the BCR-ABL fusion protein and Src family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3][5]

Saracatinib (AZD0530) is a potent dual-specific inhibitor of c-Src and Abl tyrosine kinases.[1] By targeting the ATP-binding site of these kinases, Saracatinib disrupts multiple oncogenic signaling cascades involved in cell proliferation, migration, and invasion.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro efficacy of our representative Compound X (data derived from a closely related pyrazolopyridine derivative) and the known drugs Dasatinib and Saracatinib against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)Assay Conditions
Compound X c-Src1510 µM ATP, Poly(Glu, Tyr) 4:1 substrate
Dasatinibc-Src0.81 mM ATP, Recombinant human c-Src
Saracatinibc-Src2.710 µM ATP
Bosutinibc-Src1.2Autophosphorylation assay

Data for Compound X is representative of a potent pyrazolopyridine derivative. Actual values for new this compound derivatives would need to be determined experimentally.

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineCancer TypeIC50 (µM)
Compound X MDA-MB-231Breast Cancer5.2
DasatinibK-562 (CML)Leukemia<1
SaracatinibPC-3Prostate Cancer0.8

Data for Compound X is representative of a potent pyrazolopyridine derivative against a relevant cancer cell line. The choice of cell lines for benchmarking should be guided by the intended therapeutic application of the new derivatives.

Mandatory Visualizations

Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS PI3K PI3K Src->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor This compound Derivatives / Known Drugs (Dasatinib, Saracatinib) Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Experimental Workflow Diagram

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (e.g., Src, Abl) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Xenograft Tumor Xenograft Model (e.g., Breast Cancer) IC50_Cell->Xenograft TGI Measure Tumor Growth Inhibition (TGI) Xenograft->TGI Start New 4,6-Dichloro-1H- pyrazolo[4,3-c]pyridine Derivatives Start->Kinase_Assay Start->Cell_Viability

References

The Selectivity Profile of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine-Based ERK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the selectivity of 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine-based inhibitors reveals a promising profile for targeting the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade implicated in a significant number of human cancers. This guide provides a comparative overview of the inhibitory activity and selectivity of this class of compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The ERK/MAPK pathway is a central regulator of cellular processes, and its reactivation is a common mechanism of acquired resistance to targeted cancer therapies.[1] The development of potent and selective ERK inhibitors is therefore of significant interest. A notable series of inhibitors based on the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold has been identified as a viable lead series for potent and selective ERK inhibition.[1] Subsequent structure-activity relationship (SAR) studies have led to the identification of compounds with strong tumor regression in preclinical models.[1]

Comparative Selectivity Profile

While specific quantitative data for a this compound-based inhibitor against a broad kinase panel is not publicly available, the selectivity of closely related compounds provides a strong indication of the scaffold's potential. As a representative example, the well-characterized ERK inhibitor SCH772984, which shares a similar pyrazolo-pyridine core, demonstrates high selectivity for ERK1 and ERK2.

The following table summarizes the inhibitory activity of a representative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative (Compound 21 from Wenglowsky et al., 2016) against ERK1 and ERK2, and compares it with the selectivity profile of SCH772984 against a panel of off-target kinases.

Inhibitor Target Kinase IC50 (nM) Off-Target Kinases with >50% Inhibition @ 1µM
Compound 21 (pyrazolo[4,3-c]pyridine derivative) ERK14Not Publicly Available
ERK21Not Publicly Available
SCH772984 (related pyrazolo-pyridine core) ERK14CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK
ERK21

Note: The off-target data for SCH772984 is based on percentage inhibition at a single concentration and not IC50 values. This indicates that while some off-target activity exists at higher concentrations, the inhibitor is highly potent and selective for ERK1/2.

Experimental Protocols

The determination of the kinase selectivity profile is crucial for the development of targeted inhibitors. The following are detailed methodologies for key experiments typically employed in such analyses.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor potency.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Materials:

  • ERK2 enzyme

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted)

  • 384-well microplates

Procedure:

  • Prepare a 3X solution of the test compound in kinase buffer.

  • Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.

  • Prepare a 3X solution of the kinase tracer in kinase buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture.

  • Initiate the reaction by adding 5 µL of the 3X tracer solution.

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Cellular Assay for Target Engagement (Phospho-ERK Immunoblotting)

This assay confirms that the inhibitor can engage and inhibit the target kinase within a cellular context.

Materials:

  • Cancer cell line with an activated ERK pathway (e.g., BRAF-mutant melanoma cells)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the inhibitor's mechanism of action and the experimental process, the following diagrams have been generated.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Tracer - Antibody - Inhibitor Dilutions start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Read Plate (TR-FRET) incubate->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

References

A Comparative Guide to Assessing the Metabolic Stability of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of lead compounds is a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. This guide provides a comparative framework for assessing the metabolic stability of compounds derived from the 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine scaffold. While specific experimental data for a broad range of derivatives of this particular scaffold is not extensively available in the public domain, this document outlines the established methodologies and provides illustrative data to guide researchers in their drug discovery efforts.

The pyrazolo[4,3-c]pyridine core is a recognized scaffold in medicinal chemistry. Understanding the metabolic fate of its derivatives is essential for optimizing drug candidates. Key metabolic liabilities often include oxidation of the pyrazole or pyridine rings, particularly at electron-rich positions. Structure-activity relationship (SAR) studies on related heterocyclic systems suggest that modifications to reduce lipophilicity or block potential sites of metabolism can enhance stability.

Comparative Assessment of Metabolic Stability

The primary methods for evaluating metabolic stability in early drug discovery are in vitro assays using liver microsomes and hepatocytes. These assays provide quantitative data on a compound's intrinsic clearance, which is a measure of its susceptibility to metabolism.

Illustrative Metabolic Stability Data for Hypothetical this compound Derivatives

The following tables present hypothetical data to illustrate how results from microsomal and hepatocyte stability assays would be compared. The derivatives shown are examples of common modifications aimed at improving metabolic stability.

Table 1: Human Liver Microsomal Stability of Hypothetical Pyrazolo[4,3-c]pyridine Derivatives

Compound IDR1 SubstituentR2 SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-01 HH1546.2
Deriv-02 -CH3H1257.8
Deriv-03 -CF3H3519.8
Deriv-04 H-F4515.4
Deriv-05 -CF3-F>60<11.6

This data is illustrative and intended for comparative purposes only.

Table 2: Human Hepatocyte Stability of Hypothetical Pyrazolo[4,3-c]pyridine Derivatives

Compound IDR1 SubstituentR2 SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
Parent-01 HH2527.7
Deriv-02 -CH3H2034.7
Deriv-03 -CF3H5013.9
Deriv-04 H-F709.9
Deriv-05 -CF3-F>120<5.8

This data is illustrative and intended for comparative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays.

Microsomal Stability Assay Protocol

This assay primarily evaluates Phase I metabolic pathways, which are largely mediated by cytochrome P450 (CYP) enzymes.[1]

1. Materials and Reagents:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]

  • Internal standard

  • Acetonitrile (ice-cold) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[1]

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • In a 96-well plate, add the phosphate buffer and the liver microsomal suspension (final protein concentration typically 0.5 mg/mL).[3]

  • Add the test compound to the wells (final concentration typically 1 µM).[3]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[3] For a negative control, add buffer instead of the NADPH system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[1][4]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Hepatocyte Stability Assay Protocol

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[5]

1. Materials and Reagents:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)

  • Internal standard

  • Acetonitrile (ice-cold)

  • 96-well plates (collagen-coated if necessary)

  • Incubator with orbital shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Thaw and prepare the hepatocyte suspension according to the supplier's instructions, ensuring high viability.

  • Dilute the hepatocytes in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[6]

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Prepare the test compound solution in the incubation medium.

  • Add the test compound solution to the hepatocytes (final concentration typically 1 µM).

  • Incubate the plate at 37°C with gentle shaking.[5]

  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and terminate the metabolic activity by adding them to ice-cold acetonitrile with an internal standard.[6][7]

  • Centrifuge the samples to pellet cell debris and proteins.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

3. Data Analysis:

  • Similar to the microsomal assay, determine the elimination rate constant (k) from the plot of the natural logarithm of the percentage of remaining compound versus time.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6).

Visualizing Experimental Workflows

Clear diagrams of experimental processes are essential for understanding the methodology.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Test Compound Stock mix Mix Compound & Microsomes prep_cpd->mix prep_microsomes Microsome Suspension prep_microsomes->mix prep_nadph NADPH System start_reaction Add NADPH to Initiate prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate_time Incubate at 37°C start_reaction->incubate_time terminate Terminate Reaction (Acetonitrile + IS) incubate_time->terminate At time points centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ & CLint analyze->data

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Test Compound Solution mix Add Compound to Hepatocytes prep_cpd->mix prep_hepatocytes Hepatocyte Suspension prep_hepatocytes->mix incubate Incubate at 37°C with Shaking mix->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction (Acetonitrile + IS) sample->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ & CLint analyze->data

Caption: Workflow for the in vitro hepatocyte stability assay.

References

Safety Operating Guide

Personal protective equipment for handling 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine was publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including other dichlorinated pyridines and pyrazolopyridines. Researchers must conduct a thorough risk assessment before handling this chemical and consult their institution's safety office.

This guide provides essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Hazard Profile

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and to cause skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1][2][3] Strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)

A comprehensive array of PPE is required to prevent exposure when handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.[1][3]Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).Protects against splashes and dust, preventing serious eye irritation.[2]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may not be suitable; always check manufacturer compatibility data.[2][4]Gloves must be inspected before use.Prevents skin contact and subsequent irritation.[2]
Respiratory N95 dust mask or a NIOSH/MSHA approved respirator. A respirator is necessary if ventilation is inadequate or dust is generated.[3]Use a dust mask (e.g., N95) or a full-face respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[2]Protects the respiratory tract from irritation due to dust or vapors.[2]
Body Laboratory coat or appropriate protective clothing. Fire/flame resistant and impervious clothing is recommended.[2][3]Wear appropriate protective clothing to prevent skin exposure.Minimizes the risk of skin contact and contamination of personal clothing.[2]

Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Before starting, ensure all necessary PPE is available and in good condition.

  • Keep the container of this compound tightly closed when not in use.[2]

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid the formation and inhalation of dust.[2]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Minimize dust generation during handling.[3]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances, such as strong oxidizing agents.[3]

Disposal Plan

Waste Characterization:

  • All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be considered hazardous waste.

Disposal Procedure:

  • Segregation: Collect all solid waste (contaminated gloves, wipes, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container. Collect liquid waste in a separate, compatible, and labeled container.

  • Labeling: Label waste containers clearly with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company. Do not dispose of this chemical down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh Compound in Fume Hood prep_3->handle_1 handle_2 Perform Experimental Procedure handle_1->handle_2 handle_3 Decontaminate Work Area handle_2->handle_3 disp_1 Segregate Hazardous Waste handle_3->disp_1 disp_2 Label Waste Containers disp_1->disp_2 disp_3 Store Waste in Designated Area disp_2->disp_3 disp_4 Arrange for EHS Pickup disp_3->disp_4

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.